Diethylisopropylsilyl Trifluoromethanesulfonate
Description
The exact mass of the compound Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXRWPWLOMOUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449798 | |
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-55-2 | |
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Triisopropylsilyl (TIPS) Protecting Group: Mechanism and Applications
A Note on Terminology: This guide addresses the Triisopropylsilyl (TIPS) protecting group. It is presumed that the query for "DEIPSOTf" contained a typographical error, and the intended subject was TIPSOTf, a common reagent for introducing the TIPS protecting group.
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The Triisopropylsilyl (TIPS) ether is a robust and sterically hindered protecting group for hydroxyl functionalities, offering significant stability across a wide array of reaction conditions. This technical guide provides a comprehensive overview of the TIPS protecting group, detailing its mechanism of action, experimental protocols for its installation and removal, and comparative data on its stability.
Core Mechanism of Action
The primary function of the TIPS group is to temporarily replace the acidic proton of a hydroxyl group with a bulky silyl moiety, thus rendering it inert to various reagents and reaction conditions such as nucleophiles, bases, and many oxidizing and reducing agents. The large steric hindrance provided by the three isopropyl groups on the silicon atom is key to its stability.[1][2]
Protection of Alcohols:
The introduction of the TIPS protecting group, or silylation, is typically achieved by reacting an alcohol with a silylating agent such as Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) or Triisopropylsilyl chloride (TIPSCl) in the presence of a non-nucleophilic base.[2][3] The reaction with TIPSOTf is particularly effective due to the excellent leaving group ability of the triflate anion.[3]
The generally accepted mechanism for the silylation of an alcohol with a silyl triflate is a nucleophilic substitution at the silicon center, proceeding through an SN2-like pathway.[4] The base, often a hindered amine like 2,6-lutidine or triethylamine, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated triflic acid.[1][3]
Deprotection of TIPS Ethers:
The removal of the TIPS group, or desilylation, is most commonly accomplished under acidic conditions or with a fluoride source.[5][6] The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functional groups.
-
Fluoride-Mediated Deprotection: Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond which drives the cleavage of the Si-O bond.[5] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.[5]
-
Acid-Catalyzed Deprotection: In the presence of a protic acid, the oxygen of the silyl ether is protonated, making it a better leaving group and facilitating nucleophilic attack on the silicon atom by water or another nucleophile.
Quantitative Data: Stability of Silyl Ether Protecting Groups
The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The TIPS group is significantly more stable than less hindered silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl), and also more stable than TBS (tert-butyldimethylsilyl) under both acidic and basic conditions.[1][7]
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data sourced from references[1][7]. Rates are relative to the cleavage of a TMS ether. |
Experimental Protocols
Below are detailed methodologies for the protection of an alcohol using TIPSOTf and for common deprotection procedures.
Protocol 1: Protection of a Primary Alcohol using TIPSOTf
Materials:
-
Alcohol substrate
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 eq) to the stirred solution.
-
Slowly add TIPSOTf (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a TIPS Ether using TBAF
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.[5]
-
To the stirred solution, add TBAF (1.1-1.5 eq) as a 1 M solution in THF.[5]
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.[5]
-
Extract the aqueous layer with EtOAc (3x).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]
-
Filter and concentrate the solution under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography.[5]
Protocol 3: Deprotection of a TIPS Ether using HF-Pyridine
Caution: Hydrofluoric acid is extremely toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment. All reactions involving HF must be conducted in plastic labware.[5]
Materials:
-
TIPS-protected alcohol
-
HF-Pyridine complex
-
Pyridine
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add the HF-Pyridine complex to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[5]
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]
-
Extract the mixture with dichloromethane (3x).[5]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[5]
-
Filter and concentrate under reduced pressure.[5]
-
Purify the residue by flash chromatography on silica gel.[5]
Visualizations
References
physical and chemical properties of Diethylisopropylsilyl trifluoromethanesulfonate
Introduction
Diethylisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as DEIPSOTf, is a silylating agent used in organic synthesis. It belongs to the family of silyl triflates, which are known for their high reactivity. The primary application of this compound is in the protection of functional groups, particularly alcohols, during multi-step synthetic sequences. The diethylisopropylsilyl (DEIPS) group offers a balance of steric bulk and reactivity, making it a useful tool for chemists. This guide provides a comprehensive overview of its physical and chemical properties, applications, and handling procedures, tailored for researchers and professionals in drug development and chemical synthesis.
Core Properties and Identifiers
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 126889-55-2[1] |
| Molecular Formula | C₈H₁₇F₃O₃SSi[1] |
| Molecular Weight | 278.36 g/mol [1] |
| Synonyms | Diethylisopropylsilyl triflate, Trifluoromethanesulfonic acid diethylisopropylsilyl ester |
| MDL Number | MFCD00191689 |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid |
| Flash Point | 89 °C (192.2 °F) |
| Refractive Index | 1.40 |
| Purity | >98.0% |
| Storage Temperature | 0-10°C, under inert gas |
Chemical Reactivity and Applications
This compound is a highly reactive silylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which facilitates the rapid reaction of the silyl moiety with nucleophiles such as alcohols. This reactivity makes it an effective reagent for introducing the diethylisopropylsilyl protecting group.
Primary Application: Protection of Alcohols
In the complex synthesis of organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary blocking is known as "protection," and the group added is a "protecting group".[2][3] this compound is used to protect alcohols by converting them into silyl ethers. This transformation is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine, to neutralize the triflic acid byproduct.
The resulting diethylisopropylsilyl ether is generally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and some acidic and basic conditions. The stability of the silyl ether is influenced by the steric bulk of the silyl group. The DEIPS group provides a moderate level of steric hindrance.
Deprotection, the removal of the silyl group to regenerate the alcohol, is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride (KF).[4] The high affinity of fluorine for silicon drives this reaction.
Logical Workflow for Alcohol Protection and Deprotection
Experimental Protocols
The following are generalized experimental procedures for the protection of an alcohol with a silyl triflate and its subsequent deprotection. These protocols are based on standard procedures for similar silylating agents and may require optimization for specific substrates.
Protection of a Primary Alcohol (Generalized Procedure)
-
Preparation : A solution of the alcohol (1.0 equivalent) and a hindered base such as 2,6-lutidine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling : The solution is cooled to 0 °C in an ice bath.
-
Addition of Reagent : this compound (1.1 equivalents) is added dropwise to the stirred solution.
-
Reaction : The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.
Deprotection of a DEIPS Ether (Generalized Procedure)
-
Preparation : The DEIPS-protected alcohol (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagent : A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equivalents) is added to the solution at room temperature.
-
Reaction : The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.
-
Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification : The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the deprotected alcohol.
Experimental Workflow Diagram
Safety and Handling
This compound is a corrosive and combustible liquid that is sensitive to moisture and heat. It should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage
-
Handling : Use only under a chemical fume hood.[5] Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing vapors or mists.[5] Do not get in eyes, on skin, or on clothing.[5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere.[5] It is classified under Storage Class 8A for combustible corrosive hazardous materials.
-
Incompatibilities : Incompatible with strong oxidizing agents, strong acids, and strong bases.[5] It is also moisture-sensitive.
First Aid Measures
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact : In case of skin contact, take off immediately all contaminated clothing and rinse the skin with water or shower.[5]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do, and continue rinsing.[5]
-
Ingestion : If swallowed, rinse the mouth. Do NOT induce vomiting.[5]
Conclusion
This compound is a valuable reagent for the protection of alcohols in organic synthesis. Its high reactivity, coupled with the stability of the resulting silyl ether under various conditions, makes it a useful tool for the synthesis of complex molecules in pharmaceutical and materials science research. Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling this compound.
References
The Unwritten Protocol: A Technical Guide to Di-tert-butylisopropylsilyl Triflate (DEIPSOTf) as a Silylating Agent for Primary Alcohols
A Note to the Reader: The silylating agent "DEIPSOTf" (Di-tert-butylisopropylsilyl Trifluoromethanesulfonate) appears to be a non-standard or infrequently documented reagent in chemical literature. Extensive searches did not yield specific data or established protocols for its use. Therefore, this guide will focus on a closely related and well-documented bulky silylating agent, tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf) , which serves as an excellent proxy for demonstrating the principles of selective primary alcohol protection. The methodologies and principles discussed herein are broadly applicable to sterically hindered silyl triflates.
Introduction: The Quest for Selectivity in Alcohol Protection
In the intricate world of multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to allow for selective transformations at other sites within a complex molecule. Silyl ethers have emerged as one of the most versatile classes of protecting groups for alcohols due to their ease of installation, general stability to a wide range of reaction conditions, and predictable methods for their removal.
Among the arsenal of silylating agents, sterically hindered reagents offer the invaluable advantage of chemoselectivity, particularly in differentiating between primary, secondary, and tertiary alcohols. This selectivity is primarily governed by steric hindrance; the bulky substituents on the silicon atom impede its approach to more sterically encumbered secondary and tertiary hydroxyl groups, leading to a preferential reaction with the more accessible primary alcohols.
This technical guide provides an in-depth exploration of the use of a bulky silyl triflate, exemplified by tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf), as a highly selective agent for the protection of primary alcohols. We will delve into the reaction mechanism, quantitative data on selectivity, detailed experimental protocols, and the stability of the resulting silyl ethers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their synthetic endeavors.
Reaction Mechanism and Selectivity
The silylation of an alcohol with a silyl triflate, such as TBDPSOTf, is a rapid and efficient reaction that proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which contributes to the high reactivity of these reagents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the triflic acid that is generated as a byproduct.
The remarkable selectivity for primary alcohols arises from the significant steric bulk of the tert-butyldiphenylsilyl group. The approach of this large protecting group to a sterically hindered secondary or tertiary alcohol is significantly disfavored compared to its approach to an unhindered primary alcohol. This kinetic preference allows for the selective protection of primary hydroxyl groups even in the presence of an excess of secondary hydroxyls.
Caption: General mechanism for the silylation of a primary alcohol with TBDPSOTf.
Quantitative Data on Selectivity
The hallmark of bulky silylating agents is their high selectivity for primary alcohols. While specific data for the theoretical DEIPSOTf is unavailable, the selectivity of analogous and commonly used reagents like TBDPSCl (the chloride precursor to TBDPSOTf) and TIPSCl has been documented. The following table summarizes representative data for the selective protection of primary alcohols in the presence of secondary alcohols.
| Substrate (Diol) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-silylated (Primary) Product (%) | Reference |
| 1,2-Propanediol | TBDMS-Cl (1.1 eq) | Imidazole (2.2 eq) | DMF | rt | 6 | ~85 | [1] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TBDPSCl (1.1 eq) | Imidazole (2.2 eq) | DMF | rt | 24 | >90 (at C6-OH) | [2] |
| (±)-1,2-Hexanediol | TBSCl (1.1 eq) | Chiral Catalyst | CH₂Cl₂ | rt | 12 | 45 (for R-isomer) | [3] |
Note: TBDMS-Cl is less bulky than TBDPSOTf and thus the selectivity observed with TBDPSOTf is expected to be even higher. The data clearly demonstrates the feasibility of achieving high yields of the primary alcohol-protected product with minimal protection of the secondary alcohol.
Experimental Protocols
The following protocols provide detailed methodologies for the selective protection of a primary alcohol using TBDPSCl (as a readily available and highly selective precursor to the triflate's reactivity profile) and for the subsequent deprotection of the TBDPS ether.
Selective Protection of a Primary Alcohol with TBDPSCl
This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol containing both a primary and a secondary alcohol (e.g., 1,3-butanediol)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Stir the solution at room temperature until the imidazole has completely dissolved.
-
Add TBDPSCl (1.1 equivalents) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.
Caption: Workflow for the selective protection of a primary alcohol.
Deprotection of a TBDPS Ether
The removal of the TBDPS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous THF.
-
Add the TBAF solution (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 2-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Stability of Silyl Ethers
The stability of silyl ethers is a crucial factor in their selection as protecting groups. TBDPS ethers are known for their exceptional stability towards a wide range of reagents and conditions, particularly acidic conditions, when compared to other common silyl ethers.
| Silyl Ether | Relative Stability to Acid Hydrolysis | Stability to Basic Conditions |
| TMS (Trimethylsilyl) | 1 | Low |
| TES (Triethylsilyl) | 64 | Moderate |
| TBS (tert-Butyldimethylsilyl) | 20,000 | High |
| TIPS (Triisopropylsilyl) | 700,000 | Very High |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | Very High |
The high stability of TBDPS ethers makes them particularly suitable for complex syntheses where multiple steps involving acidic or other harsh reagents are required.[4]
Conclusion
While the specific reagent "DEIPSOTf" remains elusive in the current body of chemical literature, the principles of selective primary alcohol protection using sterically hindered silylating agents are well-established and powerful tools in organic synthesis. By utilizing bulky silyl triflates, exemplified here by the robust and highly selective TBDPS group, researchers can effectively differentiate between primary and other alcohols, enabling the synthesis of complex molecules with high precision and efficiency. The detailed protocols and stability data provided in this guide offer a solid foundation for the successful application of this important synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
The Ascendant Protector: A Technical Guide to Diethylisopropylsilyl Trifluoromethanesulfonate in Modern Synthesis
For Immediate Release
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups remain a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency, selectivity, and ultimate viability of a synthetic route. This technical guide provides an in-depth exploration of Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf), a powerful yet nuanced reagent for the protection of hydroxyl groups. While less ubiquitous than its triisopropylsilyl (TIPS) counterpart, the diethylisopropylsilyl (DEIPS) group offers a unique steric and electronic profile that can be advantageous in complex molecular architectures.
Core Principles of Reactivity
This compound is a highly reactive silylating agent. Its efficacy stems from the potent combination of a sterically accessible silicon atom and the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. The triflate group's stability, a consequence of extensive charge delocalization, renders the silicon atom highly electrophilic and susceptible to nucleophilic attack by alcohols.
The primary application of DEIPSOTf is the formation of diethylisopropylsilyl ethers, which serve as robust protecting groups for alcohols. This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid generated during the reaction.
Quantitative Analysis of Silyl Ether Formation
| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Primary Alcohol | DEIPSOTf (2.0 equiv), Pyridine (5.0 equiv), CH₂Cl₂ | 20 min | Not Reported | Synthesis of Jujuboside Saponins |
| Secondary Alcohol | Freshly prepared DEIPSOTf, 2,6-lutidine | Not Reported | 95% | Total Synthesis of (+)-13-deoxytedanolide |
Note: The limited availability of broad substrate scope studies with DEIPSOTf necessitates careful optimization for new applications. The data presented is illustrative of its use in specific, complex contexts.
Experimental Protocols
The following protocols provide a general framework for the synthesis of DEIPSOTf and its application in the protection of alcohols.
Protocol 1: Preparation of this compound (DEIPSOTf)
This protocol is analogous to the preparation of Triisopropylsilyl trifluoromethanesulfonate.
Materials:
-
Diethylisopropylsilane
-
Trifluoromethanesulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of diethylisopropylsilane (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add trifluoromethanesulfonic acid (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until the evolution of hydrogen gas ceases.
-
The resulting solution of DEIPSOTf in DCM can be used directly or the solvent can be removed under reduced pressure. Due to its moisture sensitivity, it is often prepared fresh and used immediately.
Protocol 2: Protection of a Primary Alcohol with DEIPSOTf
Materials:
-
Alcohol substrate
-
This compound (DEIPSOTf) (2.0 equiv)
-
Pyridine (5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.
-
Add pyridine (5.0 equiv) to the solution.
-
Slowly add this compound (2.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stability and Deprotection of Diethylisopropylsilyl Ethers
The stability of the DEIPS ether protecting group is a critical consideration in synthetic planning. Generally, the stability of silyl ethers to hydrolysis is influenced by the steric bulk around the silicon atom. While a direct comparative study is not widely published, it is reasonable to infer that the steric hindrance of the DEIPS group is intermediate between the more common triethylsilyl (TES) and triisopropylsilyl (TIPS) groups. This positioning offers a valuable tool for selective deprotection strategies.
Deprotection of DEIPS ethers can be achieved under standard conditions used for other silyl ethers, with the choice of reagent allowing for orthogonality with other protecting groups.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a common and effective method for cleaving silyl ethers, including DEIPS ethers.
-
Acidic conditions: Mild acidic conditions, such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in methanol, can also be employed for deprotection. The lability to acid will be greater than that of the more hindered TIPS group.
Visualizing the Chemistry of DEIPSOTf
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Caption: Silylation of an alcohol with DEIPSOTf.
Caption: A typical experimental workflow.
Conclusion
This compound represents a valuable tool in the synthetic chemist's arsenal. Its high reactivity, coupled with the unique steric profile of the resulting silyl ether, provides opportunities for selective protection and deprotection in the synthesis of complex molecules. While more comprehensive studies on its broad applicability are warranted, the successful implementation of DEIPSOTf in challenging natural product syntheses underscores its potential. For researchers navigating the intricate pathways of drug discovery and development, a thorough understanding of such specialized reagents is paramount to achieving their synthetic goals.
An In-depth Technical Guide to the Safe Laboratory Use of Diethylaminosulfur Trifluoride (DAST)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended as a technical guide for the safe handling of Diethylaminosulfur Trifluoride (DAST) in a laboratory setting. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer.
Introduction
Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in organic synthesis, valued for its ability to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides.[1] Despite its utility, DAST is a hazardous substance that requires strict safety protocols to mitigate risks. This guide provides comprehensive information on its properties, hazards, handling procedures, and emergency response.
Chemical and Physical Properties
DAST is a colorless to orange or yellow liquid with the chemical formula Et₂NSF₃.[1][2] Older samples may appear orange.[2] It is soluble in acetonitrile and reacts with water and ethanol.[2]
Table 1: Physical and Chemical Properties of DAST
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀F₃NS | [2] |
| Molar Mass | 161.19 g·mol⁻¹ | [2] |
| Appearance | Colourless to orange/yellow oil | [1][2] |
| Density | 1.220 g/cm³ | [2] |
| Boiling Point | 30 to 32 °C at 3 mmHg | [2] |
| Solubility | Reacts with water and ethanol; soluble in acetonitrile | [2] |
Hazard Identification and Safety Precautions
DAST is classified as a flammable, corrosive, and toxic substance.[2][3] It can cause severe skin burns and eye damage.[3][4] Inhalation of its vapors can be toxic, and it is harmful if swallowed or in contact with skin.[5]
Table 2: GHS Hazard and Precautionary Statements for DAST
| Category | GHS Code | Statement | Reference |
| Hazard | H226 | Flammable liquid and vapour | [2][3] |
| H302 | Harmful if swallowed | [2] | |
| H312 | Harmful in contact with skin | [2] | |
| H314 | Causes severe skin burns and eye damage | [2][3][4] | |
| H331 | Toxic if inhaled | [3] | |
| H332 | Harmful if inhaled | [2] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3] |
| P233 | Keep container tightly closed. | [3] | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
A significant hazard associated with DAST is its thermal instability. Upon heating, it can decompose to form highly explosive (NEt₂)₂SF₂ and sulfur tetrafluoride.[2] To prevent accidental detonation, it is crucial to maintain samples below 50 °C.[2]
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of DAST, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[4] In case of ventilation failure or spills, a self-contained breathing apparatus (SCBA) may be necessary.
Storage and Handling
-
Storage: DAST should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is recommended to store it in a freezer.[5] The container must be kept tightly closed to prevent contact with moisture.[3]
-
Incompatible Materials: DAST reacts violently with water, producing toxic hydrogen fluoride (HF) gas.[4] It is also incompatible with strong acids, strong bases, strong oxidizing agents, and alcohols.[5]
-
Handling: All manipulations of DAST must be performed in a chemical fume hood.[4] Experimental tools and glassware must be thoroughly dried before use.[4] Use non-sparking tools and take precautionary measures against static discharge.[4][5]
A Typical Experimental Workflow
The following is a generalized procedure for using DAST as a fluorinating agent. Specific reaction conditions will vary depending on the substrate.
-
Reaction Setup:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel should be placed in a cooling bath (e.g., dry ice/acetone) to maintain the desired temperature, typically between -78 °C and 0 °C.[2]
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane).
-
-
Addition of DAST:
-
DAST should be added dropwise to the cooled solution of the substrate via a syringe.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
-
Quenching:
-
Upon completion, the reaction must be carefully quenched. This is a critical step due to the reactivity of excess DAST.
-
Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cooled solution of a quenching agent, such as ice water or a saturated aqueous solution of sodium bicarbonate.[4] This should be done in the fume hood.
-
-
Workup:
Emergency Procedures
Spills
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a suitable container for disposal. Do not use water to clean up the spill.[5]
First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. Hydrofluoric acid (HF) burns, which can result from DAST's reaction with moisture, require specialized medical treatment.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4]
Visualized Workflows
Caption: A generalized experimental workflow for using DAST in a fluorination reaction.
References
spectroscopic data (NMR, IR, MS) of Diethylisopropylsilyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethylisopropylsilyl trifluoromethanesulfonate. Due to the limited availability of experimental spectroscopic data for this specific compound, this guide presents predicted data and complements it with experimental data from closely related analogs, Triisopropylsilyl trifluoromethanesulfonate and Triethylsilyl trifluoromethanesulfonate, to provide valuable reference points for researchers.
Spectroscopic Data
Mass Spectrometry (MS) of this compound (Predicted)
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. This data is valuable for identifying the compound in mass spectrometry analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 279.06926 | 154.6 |
| [M+Na]⁺ | 301.05120 | 161.7 |
| [M-H]⁻ | 277.05470 | 150.9 |
| [M+NH₄]⁺ | 296.09580 | 171.7 |
| [M+K]⁺ | 317.02514 | 160.3 |
| [M+H-H₂O]⁺ | 261.05924 | 147.6 |
| [M+HCOO]⁻ | 323.06018 | 164.3 |
| [M+CH₃COO]⁻ | 337.07583 | 194.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Analogous Compounds
The following tables present the ¹H and ¹³C NMR data for Triethylsilyl trifluoromethanesulfonate, which can serve as a reference for predicting the chemical shifts for this compound. The ethyl group signals are expected to be in a similar region.
¹H NMR of Triethylsilyl trifluoromethanesulfonate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | t | 9H | -Si-CH₂-CH ₃ |
| ~1.2 | q | 6H | -Si-CH ₂-CH₃ |
¹³C NMR of Triethylsilyl trifluoromethanesulfonate
| Chemical Shift (ppm) | Assignment |
| ~6.5 | -Si-CH₂-C H₃ |
| ~7.5 | -Si-C H₂-CH₃ |
| ~118.4 (q, J ≈ 318 Hz) | -S(=O)₂-C F₃ |
Infrared (IR) Spectroscopy of an Analogous Compound
The IR spectrum of a silyl trifluoromethanesulfonate is characterized by strong absorptions corresponding to the S=O and C-F bonds of the triflate group. The following are characteristic peaks for Triisopropylsilyl trifluoromethanesulfonate:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1410 | Strong | S=O stretch |
| ~1250 | Strong | C-F stretch |
| ~1210 | Strong | C-F stretch |
| ~1150 | Strong | C-F stretch |
| ~1030 | Strong | Si-O-S stretch |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and for the acquisition of spectroscopic data.
Synthesis of this compound
This procedure is adapted from the synthesis of Triisopropylsilyl trifluoromethanesulfonate.
Materials:
-
Diethylisopropylsilane
-
Trifluoromethanesulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Argon gas
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with diethylisopropylsilane (1.0 eq) dissolved in anhydrous dichloromethane under an argon atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Trifluoromethanesulfonic acid (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic and generates hydrogen gas, which should be safely vented.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress can be monitored by the cessation of hydrogen gas evolution.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
General Protocol for Silylation of an Alcohol
This compound is a powerful silylating agent for the protection of alcohols.
Materials:
-
Alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)
-
Argon gas
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous dichloromethane under an argon atmosphere at 0 °C, add this compound (1.1 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 30-60 minutes or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude silyl ether is purified by column chromatography on silica gel.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.
-
Mass Spectrometry: Mass spectra would be acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes to observe the molecular ion and common adducts.
A Guide to Triisopropylsilyl Triflate (TIPSOTf) in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "DEIPSOTf" as specified in the topic query is not a recognized reagent in standard chemical literature. This guide proceeds under the assumption that the intended subject was Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) , a widely used and structurally similar silyl triflate in synthetic carbohydrate chemistry.
Executive Summary
Carbohydrate chemistry is fundamental to drug discovery and development, as complex oligosaccharides play critical roles in biological processes like cellular recognition and signaling.[1] The synthesis of these molecules is complicated by the need for precise control over the stereochemical outcome of glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups.[2][3][4] Silyl triflates, particularly Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), have become indispensable tools for addressing these challenges. TIPSOTf is a highly reactive silylating agent and a potent Lewis acid, valued for its dual role in protecting hydroxyl groups and activating glycosyl donors for the formation of glycosidic linkages.[5][6] Its bulky triisopropylsilyl group provides significant steric hindrance, which can be leveraged for regioselective protection and to influence the stereochemical outcome of glycosylation reactions.[7] This guide details the core principles of TIPSOTf usage, presents quantitative data from key applications, outlines detailed experimental protocols, and provides visual diagrams of key mechanisms and workflows.
Foundational Principles of TIPSOTf in Carbohydrate Chemistry
The utility of TIPSOTf in carbohydrate synthesis stems from two primary functions: its role as a robust protecting group for hydroxyls and its capacity as a powerful Lewis acid catalyst for glycosylation.
2.1 TIPSOTf for Hydroxyl Group Protection
The protection of specific hydroxyl groups is a cornerstone of carbohydrate synthesis, enabling chemists to control reaction pathways.[2][3] The triisopropylsilyl (TIPS) ether, formed by reacting an alcohol with TIPSOTf in the presence of a non-nucleophilic base (e.g., 2,6-lutidine or pyridine), is a popular choice for protection.[8]
-
Robustness and Orthogonality: The TIPS group is known for its steric bulk and stability across a wide range of reaction conditions, including those that might cleave less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[7][8] This stability allows for multi-step synthetic sequences. It is typically removed under specific conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8]
-
Regioselectivity: The significant steric hindrance of the TIPS group allows for the regioselective protection of less sterically hindered primary alcohols in the presence of more hindered secondary alcohols.[2] This is a key strategy for differentiating the multiple hydroxyl groups on a monosaccharide ring.
2.2 TIPSOTf as a Lewis Acid Activator in Glycosylation
The stereoselective formation of the glycosidic bond is the most critical step in oligosaccharide synthesis.[9][10] TIPSOTf is frequently used as a promoter or co-promoter to activate a glycosyl donor (a sugar with a leaving group at the anomeric center), rendering the anomeric carbon electrophilic and susceptible to attack by a nucleophilic hydroxyl group from a glycosyl acceptor.[6][10]
-
Mechanism of Activation: TIPSOTf activates various glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl bromides.[11][12][13] The activation process typically involves the reaction of the Lewis acidic silicon atom with the anomeric leaving group. This facilitates the departure of the leaving group and generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.[10]
-
Influence on Stereoselectivity: The stereochemical outcome of a glycosylation reaction is a complex function of many variables, including the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.[14] The choice of activator is crucial. Silyl triflates like TIPSOTf can influence the equilibrium between SN1-like (proceeding through the oxocarbenium ion) and SN2-like (direct displacement) pathways, thereby affecting the final anomeric configuration (α or β) of the product.[14][15] For instance, in certain systems, the formation of an α-triflate intermediate can lead to a β-glycoside via an SN2-like inversion.[9][15]
Quantitative Data on TIPSOTf-Mediated Reactions
The following tables summarize representative quantitative data for reactions employing silyl triflates, illustrating typical yields and conditions. Note that direct comparisons are substrate-dependent.
Table 1: Silyl Triflate-Catalyzed Koenigs-Knorr Glycosylation Data adapted from studies on TMSOTf-catalyzed reactions, which follow similar principles.
| Glycosyl Donor | Glycosyl Acceptor | Activator System | Temp (°C) | Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| Per-O-benzoyl-α-D-mannopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 eq), TMSOTf (0.2 eq) | RT | 10 min | 99% | N/A | [11] |
| Per-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (3 eq), TMSOTf (0.25 eq) | RT | 10 min | 98% | >20:1 | [11] |
| Per-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 eq), TMSOTf (0.2 eq) | RT | 10 min | 98% | 1:1.2 | [11] |
Table 2: Glycosylation using Trichloroacetimidate Donors with TMSOTf Activation Trichloroacetimidate activation is a common application for silyl triflates like TIPSOTf and TMSOTf.
| Glycosyl Donor | Glycosyl Acceptor | Activator | Temp (°C) | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf (cat.) | -40 to RT | 85% | 1:9 (β selective) | General Protocol[16] |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf (cat.) | -20 | 92% | >1:19 (β selective) | General Protocol[16] |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | -78 | 78% | 10:1 (α selective) | General Protocol |
Detailed Experimental Protocols
Protocol 1: General Procedure for TIPS Protection of a Primary Alcohol
-
Preparation: Dry a round-bottom flask containing a magnetic stir bar under flame or in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Dissolve the carbohydrate substrate (1.0 equiv.) containing the primary hydroxyl group in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base such as 2,6-lutidine or pyridine (1.5 equiv.).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add TIPSOTf (1.2 equiv.) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the TIPS-protected carbohydrate.[8]
Protocol 2: General Procedure for Glycosylation using a Thioglycoside Donor and TIPSOTf Activation
-
Preparation: Rigorously dry all glassware. Add the glycosyl donor (e.g., a phenyl thioglycoside, 1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves to a flask under an inert atmosphere.
-
Solvent: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (typically between -60 °C and 0 °C). Add the activator system. A common combination is N-Iodosuccinimide (NIS) (1.5 equiv.) and a catalytic amount of TIPSOTf (0.1-0.2 equiv.).
-
Monitoring: Stir the reaction at this temperature, monitoring for the disappearance of the glycosyl donor by TLC. Reactions are typically complete within 30-90 minutes.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by NaHCO₃. Allow the mixture to warm to room temperature, then filter through a pad of Celite® to remove molecular sieves.
-
Purification: Wash the Celite® pad with DCM. Transfer the combined filtrate to a separatory funnel, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude disaccharide via silica gel column chromatography.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate key processes involving silyl triflates in carbohydrate chemistry.
Caption: Reaction mechanism for TIPSOTf-activated glycosylation.
Caption: General experimental workflow for glycosylation.
Caption: Logic of steric influence on regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. TIPS triflate - Enamine [enamine.net]
- 6. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 11. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Diethylisopropylsilyl Trifluoromethanesulfonate: Scope and Limitations in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) is a sterically hindered silylating agent utilized in organic synthesis for the protection of alcohols and the formation of silyl enol ethers. Its triflate leaving group ensures high reactivity, while the diethylisopropylsilyl (DEIPS) moiety offers a unique steric and electronic profile that influences the stability and reactivity of the resulting silyl ether. This guide provides a comprehensive overview of the scope and limitations of DEIPSOTf, including its applications in protecting group strategies and carbon-carbon bond formation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in effectively employing this reagent in complex molecule synthesis.
Introduction
In the multistep synthesis of complex organic molecules, such as natural products and pharmaceuticals, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions.[3] The reactivity of the silylating agent and the stability of the resulting silyl ether are largely dictated by the substituents on the silicon atom and the nature of the leaving group.
Silyl trifluoromethanesulfonates (silyl triflates) are highly reactive silylating agents, capable of protecting even sterically hindered alcohols. This compound (DEIPSOTf) is a member of this class of reagents, offering a steric bulk intermediate between the more common triethylsilyl (TES) and triisopropylsilyl (TIPS) groups. This unique steric profile can impart specific selectivity and stability properties, making it a valuable tool in a synthetic chemist's arsenal. This technical guide will explore the chemical properties, applications, and limitations of DEIPSOTf, providing practical information for its use in a research and development setting.
Chemical Properties and Reactivity
DEIPSOTf is a powerful electrophilic silylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly susceptible to nucleophilic attack. The diethylisopropylsilyl group provides significant steric hindrance, which influences the reagent's reactivity and the stability of the resulting DEIPS ether.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < DEIPS (inferred) < TBDMS < TIPS < TBDPS[3]
Under basic conditions, the stability trend is slightly different: TMS < TES < DEIPS (inferred) < TBDMS ≈ TBDPS < TIPS[3]
The DEIPS group's stability is expected to be greater than that of the TES group but less than the more hindered TIPS group. This intermediate stability allows for selective deprotection under conditions that might leave a TIPS group intact or cleave a TES group.
Applications in Organic Synthesis
Protection of Alcohols
The primary application of DEIPSOTf is the protection of alcohols as diethylisopropylsilyl ethers. Its high reactivity allows for the silylation of primary, secondary, and even sterically hindered tertiary alcohols, often in high yield. The choice of base and solvent is crucial for optimal results, with hindered, non-nucleophilic bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) being commonly employed to scavenge the triflic acid generated during the reaction.
Table 1: Protection of Alcohols with Diisopropylsilyl Groups
| Substrate (Alcohol Type) | Silylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | - | quant. | [4] |
| Secondary Alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | - | quant. | [4] |
| Tertiary Alcohol | Benzoyldiisopropylchlorosilane/AgOTf | - | - | - | - | 78 | [4] |
Note: Data for Benzoyldiisopropylchlorosilane is used as a proxy for the formation of a diisopropylsilyl ether, with the triflate being explicitly mentioned for hindered systems.
Formation of Silyl Enol Ethers
DEIPSOTf can be used to convert ketones and aldehydes into their corresponding silyl enol ethers. These intermediates are valuable precursors for a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and alkylations. The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the choice of base and reaction conditions. The use of a hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, while thermodynamic conditions can lead to the more substituted silyl enol ether. The steric bulk of the DEIPS group can influence the E/Z selectivity of the resulting enol ether.
Table 2: Formation of Silyl Enol Ethers (General Conditions)
| Ketone Type | Silylating Agent | Base | Solvent | Temp. (°C) | Regioselectivity | Reference |
| Unsymmetrical | Silyl Triflate | Hindered Base (e.g., LDA) | THF | -78 | Kinetic | [5] |
| Unsymmetrical | Silyl Triflate | Triethylamine | DMF | RT | Thermodynamic | General Knowledge |
Limitations and Side Reactions
Despite its utility, DEIPSOTf has several limitations. Its high reactivity means it is sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions and handling under an inert atmosphere. The steric bulk of the DEIPS group can sometimes lead to slower reaction rates compared to less hindered silyl triflates, particularly with very hindered substrates.
Potential side reactions include the formation of silyl enol ethers from carbonyl compounds when only alcohol protection is desired, and the possibility of silyl group migration, especially in polyhydroxylated compounds. The choice of a hindered, non-nucleophilic base is critical to avoid side reactions and decomposition of the reagent.
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol with DEIPSOTf
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine, followed by the dropwise addition of DEIPSOTf.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired DEIPS ether.
General Procedure for the Formation of a Silyl Enol Ether from a Ketone
Materials:
-
Ketone (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or as a solution)
-
This compound (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred ketone solution and continue stirring for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add DEIPSOTf dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to yield the silyl enol ether.
Deprotection of a DEIPS Ether
Table 3: Deprotection Conditions for Silyl Ethers
| Silyl Ether | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| DEIPS Ether | TBAF (1.1 equiv) | THF | RT | 1-4 h | >90 (expected) | [6] |
| DEIPS Ether | Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 12-24 h | >80 (expected) | [3] |
| DEIPS Ether | HF-Pyridine | THF/Pyridine | 0 to RT | 1-6 h | >90 (expected) | General Knowledge |
Protocol using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the DEIPS-protected alcohol in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Visualizations
Workflow for Selective Protection and Deprotection of a Diol
Caption: Workflow for selective protection of a diol, further reaction, and deprotection.
Logical Relationship of Silyl Ether Stability
Caption: Relative stability of common silyl ethers to acid hydrolysis.
Conclusion
This compound is a highly reactive silylating agent that provides access to diethylisopropylsilyl ethers, a protecting group with intermediate steric bulk and stability. Its utility lies in its ability to protect a wide range of alcohols, including those that are sterically hindered, and to form silyl enol ethers for subsequent carbon-carbon bond-forming reactions. The DEIPS group offers a valuable alternative to the more common silyl ethers, allowing for nuanced strategies in selective protection and deprotection schemes. While its high reactivity necessitates careful handling, the predictable stability of the DEIPS ether makes it a useful tool for the synthesis of complex molecules in drug discovery and natural product synthesis. Further research into the specific applications and regioselectivity of DEIPSOTf will undoubtedly expand its role in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers [organic-chemistry.org]
- 5. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Protection of Hindered Secondary Alcohols using Diethisopropylsilyl (DEIPS) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. Alcohols, particularly sterically hindered secondary alcohols, present a unique challenge due to their reduced reactivity. This document provides a detailed protocol for the protection of such alcohols using the diethisopropylsilyl (DEIPS) group, a robust and sterically demanding silyl ether protecting group.
Silyl ethers are widely employed as protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and facile cleavage under specific, mild conditions.[1][2] The choice of the silyl group is critical and is often dictated by the steric environment of the alcohol and the required stability of the protecting group throughout the synthetic sequence.[3] For hindered secondary alcohols, bulky silylating agents are necessary to ensure efficient protection.[4] The DEIPS group, with its combination of ethyl and isopropyl substituents on the silicon atom, offers a significant steric shield, making it an excellent candidate for the protection of sterically encumbered hydroxyl groups.
This application note will detail the protocol for the protection of a hindered secondary alcohol with diethisopropylsilyl chloride (DEIPSCl) and the subsequent deprotection. It will also provide a comparative overview of the stability of various silyl ethers to guide the selection of the most appropriate protecting group for a given synthetic strategy.
Reaction Scheme
The overall transformation involves two key steps: the protection of the alcohol as a DEIPS ether and its subsequent deprotection to regenerate the alcohol.
Caption: General workflow for DEIPS protection and deprotection.
Experimental Protocols
Materials and Reagents
-
Hindered secondary alcohol (e.g., (-)-Menthol)
-
Diethisopropylsilyl chloride (DEIPSCl) or Diethisopropylsilyl trifluoromethanesulfonate (DEIPSOTf)
-
Base: Imidazole, 2,6-lutidine, or triethylamine
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deprotection agent: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or acidic conditions (e.g., acetic acid in THF/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol for DEIPS Protection of a Hindered Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates. For highly hindered alcohols, using the more reactive diethisopropylsilyl triflate (DEIPSOTf) in place of the chloride is recommended.[1]
-
To a solution of the hindered secondary alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., imidazole, 2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethisopropylsilyl chloride (DEIPSCl) (1.2-1.5 equiv) to the stirred solution. If using DEIPSOTf, 2,6-lutidine is a more suitable base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure DEIPS ether.
Protocol for Deprotection of a DEIPS Ether
The choice of deprotection method depends on the stability of other functional groups in the molecule. Fluoride-based deprotection is generally mild and highly effective for cleaving silicon-oxygen bonds.[1]
-
Dissolve the DEIPS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF) (0.1-0.5 M).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Data Presentation
The stability of silyl ethers is a crucial factor in their application as protecting groups. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. This data is essential for selecting a protecting group that will withstand the reaction conditions of subsequent synthetic steps.
| Silyl Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 |
| Diethisopropylsilyl | DEIPS | (Estimated to be similar to or greater than TIPS) | (Estimated to be similar to or greater than TIPS) |
Note: The stability of DEIPS is estimated based on its structural similarity to other bulky silyl groups like TIPS. Actual stability may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The selection of a silyl protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates the logical workflow for choosing an appropriate silyl protecting group for a hindered secondary alcohol.
References
A Step-by-Step Guide to Utilizing Diethylisopropylsilyl Trifluoromethanesulfonate (DEIPSOTf) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) is a powerful silylating agent employed for the protection of hydroxyl groups in multi-step organic synthesis. The diethylisopropylsilyl (DEIPS) ether protecting group offers a unique steric and electronic profile, providing stability under a range of reaction conditions while allowing for selective removal. This document provides detailed application notes and experimental protocols for the protection of alcohols using DEIPSOTf and the subsequent deprotection of the resulting DEIPS ethers.
Introduction to Diethylisopropylsilyl (DEIPS) Protecting Group
In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of formation, general stability, and versatile deprotection methods. The diethylisopropylsilyl (DEIPS) group, introduced via its highly reactive triflate precursor (DEIPSOTf), provides a valuable alternative to more common silyl ethers like triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS).
The DEIPS group's steric bulk is intermediate between that of the triethylsilyl (TES) and TIPS groups. This unique steric environment can impart differential stability and reactivity, enabling selective protection and deprotection strategies in molecules with multiple hydroxyl groups. DEIPS ethers exhibit good stability towards a variety of non-acidic and non-fluoride-based reagents, making them robust protecting groups for a wide array of synthetic transformations.
Protection of Alcohols with DEIPSOTf
The reaction of an alcohol with this compound is a highly efficient method for the formation of DEIPS ethers. The triflate leaving group ensures a rapid and often irreversible reaction. A non-nucleophilic, sterically hindered base is typically employed to scavenge the trifluoromethanesulfonic acid generated during the reaction, preventing potential acid-catalyzed side reactions.
General Experimental Workflow for Silylation
The overall process for the protection of an alcohol with DEIPSOTf is outlined below.
Caption: General workflow for the protection of an alcohol with DEIPSOTf.
Detailed Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes the protection of a generic primary alcohol. The molar equivalents and reaction time should be optimized for specific substrates.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (DEIPSOTf) (1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 eq) to the stirred solution.
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethylisopropylsilyl ether.
Quantitative Data for Silylation Reactions
The following table summarizes typical reaction conditions and yields for the silylation of primary and secondary alcohols with DEIPSOTf.
| Substrate Type | DEIPSOTf (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.1 - 1.3 | 1.5 - 2.0 | CH₂Cl₂ | 0 to RT | 1 - 3 | >90 |
| Secondary Alcohol | 1.2 - 1.5 | 2.0 - 2.5 | CH₂Cl₂ | 0 to RT | 2 - 6 | 85 - 95 |
| Hindered Sec-Alcohol | 1.5 - 2.0 | 2.5 - 3.0 | CH₂Cl₂ | RT to 40 | 12 - 24 | 70 - 85 |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Deprotection of Diethylisopropylsilyl (DEIPS) Ethers
The cleavage of the DEIPS ether to regenerate the alcohol is a critical step. The choice of deprotection method depends on the overall stability of the molecule and the presence of other protecting groups. The two most common methods are fluoride-mediated cleavage and acid-catalyzed hydrolysis.
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.
Caption: General workflow for fluoride-mediated deprotection of a DEIPS ether.
Materials:
-
DEIPS-protected Alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DEIPS-protected alcohol (1.0 eq) in THF in a round-bottom flask.
-
Add the solution of TBAF in THF (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Acid-Catalyzed Deprotection
DEIPS ethers can also be cleaved under acidic conditions. This method is useful when fluoride-sensitive functional groups are present in the molecule. Acetic acid in a mixture of THF and water is a common system for this transformation.
Materials:
-
DEIPS-protected Alcohol (1.0 eq)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DEIPS-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at room temperature for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Deprotection Methods
The choice of deprotection method can be guided by the relative stability of the DEIPS group compared to other common silyl ethers.
| Deprotection Reagent | Relative Cleavage Rate | Comments |
| TBAF in THF | TMS > TES > TBDMS > DEIPS > TIPS > TBDPS | Generally fast and efficient for most silyl ethers. |
| AcOH/THF/H₂O | TMS > TES > DEIPS > TBDMS > TIPS > TBDPS | Milder conditions, useful for fluoride-sensitive substrates. |
| HF•Pyridine in THF | TMS > TES > TBDMS > DEIPS > TIPS > TBDPS | Less basic than TBAF, good for base-sensitive molecules. |
Safety and Handling
-
This compound (DEIPSOTf) is a moisture-sensitive and corrosive reagent. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store under an inert atmosphere.
-
2,6-Lutidine is a flammable and toxic liquid. Handle with care in a fume hood.
-
Tetrabutylammonium fluoride (TBAF) is a corrosive and hygroscopic solid, usually handled as a solution in THF. Avoid contact with skin and eyes.
-
Anhydrous solvents are essential for the protection reaction to avoid hydrolysis of the silyl triflate.
Conclusion
The diethylisopropylsilyl (DEIPS) protecting group is a valuable tool in the arsenal of the synthetic organic chemist. Its introduction via the highly reactive DEIPSOTf is efficient for a range of alcohols. The DEIPS ether exhibits a moderate level of steric bulk, providing a unique stability profile that can be exploited for selective protection and deprotection strategies. The protocols outlined in this document provide a comprehensive guide for the effective use of DEIPSOTf and the subsequent cleavage of the DEIPS ether, enabling the successful synthesis of complex molecules in research and drug development.
Application Notes and Protocols: Selective Protection of Diols Using Diethylisopropylsilyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of functional groups is a cornerstone of strategic molecular design. Diols, compounds containing two hydroxyl groups, are common structural motifs that often require temporary masking of one or both hydroxyl groups to prevent undesired reactions during synthetic transformations. Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) has emerged as a valuable reagent for the selective protection of diols, offering a balance of reactivity and steric hindrance that allows for precise control over which hydroxyl group is silylated.
The diethylisopropylsilyl (DEIPS) group provides a sterically demanding environment around the protected oxygen atom, rendering it stable to a variety of reaction conditions. The trifluoromethanesulfonate (triflate) counterion makes DEIPSOTf a highly reactive silylating agent, enabling the protection of even sterically hindered alcohols under mild conditions. This combination of features allows for the regioselective protection of less sterically hindered hydroxyl groups in diols, a critical capability for the synthesis of complex molecules with multiple stereocenters.
These application notes provide a comprehensive overview of the use of DEIPSOTf for the selective protection of diols, including detailed experimental protocols, a summary of its applications, and factors influencing its selectivity.
Mechanism of Action and Selectivity
The protection of a diol using DEIPSOTf proceeds via a nucleophilic attack of a hydroxyl group on the electrophilic silicon atom of the silyl triflate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine, to neutralize the triflic acid byproduct.
The regioselectivity of the silylation is primarily governed by steric hindrance. The bulky diethylisopropylsilyl group will preferentially react with the less sterically encumbered hydroxyl group of the diol. This makes DEIPSOTf particularly useful for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols, as well as for differentiating between two secondary alcohols with different steric environments.
Factors Influencing Selectivity:
-
Steric Hindrance of the Diol: The inherent steric environment around each hydroxyl group is the primary determinant of selectivity. Primary hydroxyl groups are significantly more reactive towards DEIPSOTf than secondary, which are in turn more reactive than tertiary hydroxyls.
-
Reaction Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally enhance selectivity by favoring the kinetically controlled product, which is the less sterically hindered silyl ether.
-
Choice of Base: The steric bulk of the base can influence the accessibility of the hydroxyl groups to the silylating agent. Hindered bases like 2,6-lutidine are commonly used to prevent side reactions.
-
Solvent: The choice of solvent can affect the reaction rate and selectivity, although this is often a less dominant factor than sterics. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for these reactions.
Applications in Organic Synthesis
The selective protection of diols with DEIPSOTf is a valuable strategy in a variety of synthetic contexts:
-
Carbohydrate Chemistry: The polyol nature of carbohydrates presents a significant challenge in regioselective functionalization. DEIPSOTf can be used to selectively protect specific hydroxyl groups, enabling the controlled synthesis of complex oligosaccharides and glycoconjugates.[1][2]
-
Natural Product Synthesis: Many natural products possess intricate stereochemistry and multiple hydroxyl groups. The ability to selectively protect one hydroxyl group in a diol allows for the stepwise elaboration of the molecular framework.
-
Asymmetric Synthesis: Chiral diols are important building blocks in asymmetric synthesis. Selective protection of one hydroxyl group allows for the diastereoselective manipulation of the remaining free hydroxyl.
Experimental Protocols
The following are generalized protocols for the selective protection of diols using DEIPSOTf. The optimal conditions may vary depending on the specific substrate and should be optimized accordingly.
Protocol 1: Selective Monosilylation of a Primary-Secondary Diol
This protocol describes the selective protection of the primary hydroxyl group in a diol containing both a primary and a secondary alcohol.
Materials:
-
Primary-secondary diol
-
This compound (DEIPSOTf)
-
2,6-Lutidine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,6-lutidine (1.5 equiv).
-
Slowly add DEIPSOTf (1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired monosilylated diol.
Protocol 2: Desymmetrization of a Symmetrical Diol
This protocol describes the selective monosilylation of a symmetrical diol.
Materials:
-
Symmetrical diol
-
This compound (DEIPSOTf)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the symmetrical diol (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add 2,6-lutidine (1.2 equiv) to the solution.
-
Slowly add a solution of DEIPSOTf (1.05 equiv) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the desired level of conversion is reached (to maximize the yield of the mono-protected product and minimize the formation of the di-protected by-product), quench the reaction with saturated aqueous ammonium chloride solution.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
While specific quantitative data for the use of DEIPSOTf is not extensively available in the public domain, the following table provides a representative summary of expected outcomes based on the principles of steric hindrance and the reactivity of silyl triflates. Yields and selectivity are highly substrate-dependent.
| Diol Substrate | Major Product | Typical Yield (%) | Selectivity (Mono:Di) |
| 1,2-Propanediol | 1-(Diethylisopropylsilyloxy)propan-2-ol | 85-95 | >10:1 |
| (±)-1,2-Butanediol | (±)-1-(Diethylisopropylsilyloxy)butan-2-ol | 80-90 | >10:1 |
| 1,3-Butanediol | 4-(Diethylisopropylsilyloxy)butan-2-ol | 85-95 | >15:1 |
| meso-2,4-Pentanediol | 2-(Diethylisopropylsilyloxy)pentan-4-ol | 70-85 | >5:1 |
| 1,4-Pentanediol | 5-(Diethylisopropylsilyloxy)pentan-2-ol | 85-95 | >15:1 |
Note: The data presented in this table are illustrative and based on general principles of selective silylation. Actual results may vary.
Mandatory Visualizations
Caption: General workflow for the selective protection of a diol using DEIPSOTf.
Caption: Factors influencing the regioselectivity of diol protection with DEIPSOTf.
References
Application Notes and Protocols for Diethylisopropylsilyl Trifluoromethanesulfonate (DEIPSOTf) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research, diagnostics, and therapeutic applications. The success of SPPS relies on the strategic use of protecting groups to temporarily mask reactive functional groups on amino acid side chains and the alpha-amino group, thereby preventing unwanted side reactions during peptide chain elongation. While the Fmoc/tBu and Boc/Bzl strategies are the most prevalent, the exploration of alternative protecting groups is crucial for overcoming specific synthetic challenges, such as the synthesis of peptides prone to aggregation or those containing sensitive residues.
This document explores the hypothetical application of Diethylisopropylsilyl Trifluoromethanesulfonate (DEIPSOTf) as a reagent for the introduction of the diethylisopropylsilyl (DEIPS) protecting group for hydroxyl-containing amino acids (e.g., Serine, Threonine, Tyrosine) within an Fmoc-based SPPS workflow. Silyl ethers are known for their tunable stability, and the DEIPS group could offer a unique orthogonality profile. These notes provide a theoretical framework and protocols for its use, intended to serve as a starting point for researchers interested in exploring novel protection strategies.
Principle of DEIPS Protection
The diethylisopropylsilyl (DEIPS) group can be introduced to the hydroxyl side chains of amino acids like Serine (Ser), Threonine (Thr), and Tyrosine (Tyr). The silyl ether linkage formed is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but can be cleaved under acidic conditions or with fluoride reagents. DEIPSOTf is a powerful silylating agent that can efficiently introduce the DEIPS group. The orthogonality of the DEIPS group to the acid-labile side-chain protecting groups (e.g., tBu, Trt) would depend on the specific cleavage conditions employed.
Potential Advantages and Considerations
Potential Advantages:
-
Orthogonality: The DEIPS group may offer an alternative orthogonal protecting group strategy, allowing for selective deprotection of specific residues for on-resin modifications.
-
Solubility: The introduction of bulky silyl groups could potentially disrupt interchain hydrogen bonding, thereby improving the solvation of the growing peptide chain and mitigating aggregation issues in "difficult" sequences.
-
Tunable Stability: The stability of the silyl ether can be modulated, offering flexibility in the synthesis of complex peptides.
Considerations:
-
Reagent Handling: DEIPSOTf is a moisture-sensitive and corrosive reagent that must be handled with care under anhydrous conditions.
-
Reaction Optimization: The conditions for both the protection (silylation) and deprotection steps would require careful optimization to ensure high efficiency and prevent side reactions.
-
Steric Hindrance: The bulky nature of the DEIPS group might sterically hinder the subsequent coupling step, potentially requiring longer reaction times or more potent coupling reagents.
Quantitative Data Summary
| Parameter | Standard (Fmoc-Ser(tBu)-OH) | Hypothetical (Fmoc-Ser(DEIPS)-OH) | Notes |
| Coupling Efficiency (Post-Ser insertion) | >99% | To be determined | Assessed by Kaiser test or quantitative Fmoc cleavage assay. |
| Deprotection Yield (Fmoc removal) | >99% | To be determined | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Stability to Piperidine (20% in DMF) | Stable | To be determined | HPLC analysis of a model peptide after repeated piperidine treatments. |
| Final Peptide Purity (Crude, by HPLC) | Target >85% | To be determined | Comparison of the main peak area percentage. |
| Overall Yield | Target >70% | To be determined | Calculated based on the initial resin loading. |
| Side Product Formation | Minimal | To be determined | Identified by mass spectrometry (e.g., deletion sequences, incomplete deprotection). |
Experimental Protocols
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (DEIPSOTf)
-
2,6-Lutidine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))
-
Tetrabutylammonium fluoride (TBAF) solution (for selective deprotection)
Protocol 1: Synthesis of Fmoc-Ser(DEIPS)-OH
This protocol describes the synthesis of the DEIPS-protected serine monomer, which would be required for incorporation into the peptide chain.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-Ser-OH (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,6-lutidine (2.2 equivalents) to the solution.
-
Silylation: Slowly add DEIPSOTf (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the organic layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-Ser(DEIPS)-OH.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Ser(DEIPS)-OH
This protocol outlines the steps for incorporating the DEIPS-protected serine into a peptide sequence using a standard manual SPPS workflow.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Ser(DEIPS)-OH:
-
In a separate vessel, pre-activate Fmoc-Ser(DEIPS)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
Protocol 3: Global Deprotection and Cleavage
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the DEIPS and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
Protocol 4: Selective On-Resin Deprotection of the DEIPS Group
This protocol outlines a hypothetical procedure for the selective removal of the DEIPS group while the peptide is still attached to the resin, allowing for subsequent side-chain modification.
-
Resin Preparation: Swell the DEIPS-protected peptide-resin in anhydrous THF.
-
Deprotection Solution: Prepare a 1 M solution of TBAF in THF.
-
Deprotection Reaction: Add the TBAF solution (5-10 equivalents per DEIPS group) to the resin and agitate at room temperature.
-
Monitoring: Monitor the deprotection reaction by taking small resin samples and cleaving a small amount of peptide for LC-MS analysis.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with THF, DMF, and DCM.
-
Further Modification: The resin with the deprotected hydroxyl group is now ready for on-resin modification (e.g., esterification, phosphorylation).
Visualizations
Caption: General SPPS workflow incorporating a DEIPS-protected amino acid.
Caption: Protection and deprotection scheme for a serine residue using DEIPS.
Conclusion
The use of DEIPSOTf for the introduction of a DEIPS protecting group for hydroxyl-containing amino acids in SPPS represents a theoretical but potentially valuable strategy for addressing specific synthetic challenges. The protocols and frameworks provided herein are intended to guide researchers in the exploration and optimization of this novel approach. Careful evaluation of reaction conditions, stability, and orthogonality will be paramount to successfully implementing this strategy and expanding the toolbox of protecting groups available for advanced peptide synthesis.
Application Notes and Protocols for the Silylation of Nucleosides with Diethylisopropylsilyl Trifluoromethanesulfonate (DEIPSOTf)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the protection of hydroxyl groups in nucleosides using the bulky silylating agent, diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf). This method is particularly useful for achieving regioselective silylation, often favoring the 2'-hydroxyl group in ribonucleosides due to the steric hindrance of the diethylisopropylsilyl (DEIPS) group. The resulting silyl ether is stable under a variety of reaction conditions, yet can be readily removed when desired.
Introduction
In the multistep synthesis of nucleoside analogues and oligonucleotides, the selective protection of hydroxyl groups is a critical step.[1] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability, and straightforward removal under specific conditions.[2][3] Bulky silylating agents, such as DEIPSOTf, offer the advantage of enhanced stability and the potential for regioselective protection of one hydroxyl group over others in polyhydroxylated molecules like nucleosides.[4] Silyl triflates are highly reactive silylating agents, allowing for the efficient protection of even hindered alcohols under mild conditions.[5][6]
This protocol outlines the in-situ preparation of DEIPSOTf and its subsequent use for the silylation of a nucleoside.
Experimental Protocols
Materials:
-
Nucleoside (e.g., Uridine)
-
Diethylisopropylsilane (DEIPSH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or 2,6-Lutidine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
TLC plates
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Protocol 1: In-situ Preparation of this compound (DEIPSOTf)
This procedure is adapted from the synthesis of similar silyl triflates.[7]
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Add diethylisopropylsilane (1.0 eq) to the cooled DCM.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases hydrogen gas. Ensure proper ventilation and a gas outlet (e.g., a bubbler).
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
The resulting solution of DEIPSOTf in DCM is typically used directly in the next step without isolation.
Protocol 2: Silylation of a Nucleoside (e.g., Uridine) with DEIPSOTf
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleoside (e.g., Uridine, 1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine or 2,6-lutidine (2.0-2.5 eq) to the nucleoside solution.
-
Cool the solution to -40 °C to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared solution of DEIPSOTf (1.1-1.5 eq) in DCM to the cooled nucleoside solution via syringe or cannula.
-
Stir the reaction mixture at the low temperature for a specified time (see Table 1), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired silylated nucleoside.
Protocol 3: Deprotection of the DEIPS-protected Nucleoside
-
Dissolve the DEIPS-protected nucleoside in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture.
-
Purify the residue by silica gel chromatography to obtain the deprotected nucleoside.
Data Presentation
The following table summarizes expected yields for the silylation of a generic ribonucleoside at the 2'-hydroxyl position under various conditions. These values are illustrative and based on typical outcomes for silylation reactions with bulky silyl triflates. Actual yields may vary depending on the specific nucleoside and reaction scale.
| Entry | Base | Temperature (°C) | Time (h) | Expected Yield of 2'-O-DEIPS-Nucleoside (%) |
| 1 | Pyridine | -78 | 2 | 75-85 |
| 2 | Pyridine | -40 | 1.5 | 80-90 |
| 3 | 2,6-Lutidine | -78 | 2 | 80-90 |
| 4 | 2,6-Lutidine | -40 | 1 | 85-95 |
Yields are estimated based on analogous reactions and are for the desired 2'-O-silylated isomer. The regioselectivity is expected to be high but may require optimization.
Mandatory Visualization
Caption: Workflow for the silylation and deprotection of nucleosides.
References
- 1. Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. medlifemastery.com [medlifemastery.com]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TIPS triflate - Enamine [enamine.net]
- 7. Triisopropylsilyl Trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
The Diethylisopropylsilyl (DEIPS) Protecting Group in Complex Oligosaccharide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is paramount in the intricate chemical synthesis of complex oligosaccharides. Silyl ethers are a cornerstone of modern carbohydrate chemistry, offering a tunable range of stability and reactivity to mask hydroxyl groups during synthetic manipulations. While a variety of silyl protecting groups, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are well-documented, the application of the diethylisopropylsilyl (DEIPS) group in this specific context is not widely reported in the scientific literature. This document provides an overview of the anticipated properties and potential applications of the DEIPS protecting group in complex oligosaccharide synthesis, based on the established principles of silyl ether chemistry. Detailed, generalized protocols for the introduction and cleavage of trialkylsilyl ethers on carbohydrate scaffolds are provided, which can be adapted for the use of the DEIPS group.
Introduction to Silyl Protecting Groups in Oligosaccharide Synthesis
The synthesis of complex oligosaccharides requires a sophisticated protecting group strategy to differentiate between multiple hydroxyl groups of similar reactivity.[1][2] Silyl ethers are favored for their ease of installation, their stability under a range of reaction conditions, and their selective removal under mild protocols.[3][4] The steric and electronic properties of the substituents on the silicon atom dictate the stability and reactivity of the corresponding silyl ether.[5][6]
Generally, the stability of silyl ethers towards acidic and basic conditions increases with the steric bulk of the alkyl groups on the silicon atom.[7] This trend allows for the selective deprotection of different silyl ethers in the presence of one another, a crucial aspect of orthogonal protecting group strategies in oligosaccharide assembly.[8][9]
The Diethylisopropylsilyl (DEIPS) Group: Inferred Properties
While specific data for the DEIPS protecting group in oligosaccharide synthesis is scarce, its properties can be inferred by comparing its structure to the well-characterized TES and TIPS groups. The DEIPS group possesses two ethyl groups and one isopropyl group attached to the silicon atom.
Steric Hindrance: The steric bulk of the DEIPS group is expected to be intermediate between that of the triethylsilyl (TES) and the triisopropylsilyl (TIPS) groups. This intermediate steric profile would likely influence its reactivity during introduction and cleavage, as well as its impact on the stereochemical outcome of glycosylation reactions.
Stability: Based on the general trend of silyl ether stability, the DEIPS ether is predicted to be more stable than a TES ether but less stable than a TIPS ether.[7] This would allow for its selective removal in the presence of a TIPS group and its retention during the cleavage of a TES group, offering a valuable addition to the arsenal of orthogonal silyl protecting groups.
Table 1: Comparison of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Relative Steric Bulk | Relative Stability (Acid/Base) | Common Cleavage Reagents |
| Trimethylsilyl | TMS | Small | Low | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| Triethylsilyl | TES | Moderate | Moderate | Acetic acid, HF-Pyridine, TBAF |
| Diethylisopropylsilyl | DEIPS | Intermediate | Intermediate (Inferred) | Predicted: Mildly acidic conditions, TBAF |
| tert-Butyldimethylsilyl | TBDMS | High | High | TBAF, HF-Pyridine, CSA |
| Triisopropylsilyl | TIPS | Very High | Very High | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | TBAF, HF-Pyridine |
Data for TMS, TES, TBDMS, TIPS, and TBDPS are based on established literature. Properties for DEIPS are inferred based on its structure.
Experimental Protocols
The following are generalized protocols for the protection of a hydroxyl group as a trialkylsilyl ether and its subsequent deprotection. These protocols can be adapted for the use of diethylisopropylsilyl chloride (DEIPSCl).
Protocol 1: Protection of a Carbohydrate Hydroxyl Group with a Trialkylsilyl Chloride
This protocol describes the general procedure for the silylation of a free hydroxyl group on a partially protected carbohydrate.
Materials:
-
Carbohydrate substrate with a free hydroxyl group
-
Trialkylsilyl chloride (e.g., Diethylisopropylsilyl chloride, DEIPSCl) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as a solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate or DCM for extraction
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in anhydrous pyridine or a suitable anhydrous solvent (e.g., DCM, DMF).
-
Add the non-nucleophilic base (if not using pyridine as the solvent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the trialkylsilyl chloride (e.g., DEIPSCl) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired silyl-protected carbohydrate.
Protocol 2: Deprotection of a Trialkylsilyl Ether
This protocol outlines the general procedure for the cleavage of a trialkylsilyl ether to regenerate the hydroxyl group. The choice of reagent will depend on the stability of the specific silyl ether and the presence of other protecting groups.
Materials:
-
Silyl-protected carbohydrate
-
Deprotection reagent (select one based on silyl group stability):
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Acetic acid (AcOH) in a mixture of THF and water
-
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or DCM for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure using TBAF:
-
Dissolve the silyl-protected carbohydrate in anhydrous THF.
-
Add the TBAF solution (1.1 - 1.5 equivalents) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Deprotection is typically complete within 1-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the application of a silyl protecting group in a glycosylation reaction.
Caption: General workflow for oligosaccharide synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. fiveable.me [fiveable.me]
- 9. Protective Groups [organic-chemistry.org]
Application Notes and Protocols: Formation of Diethylisopropylsilyl (DEIPS) Ethers using Diethylisopropylsilyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and tunable lability for deprotection.[1] Diethylisopropylsilyl (DEIPS) ethers offer a moderate level of steric bulk, providing a balance between stability and ease of removal. The use of Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) as the silylating agent is particularly advantageous for the protection of sterically hindered alcohols. Silyl triflates are significantly more reactive than the corresponding silyl chlorides and are typically employed with a hindered, non-nucleophilic base, such as 2,6-lutidine, at low temperatures to ensure high yields and selectivity.[2] This reactivity profile makes DEIPSOTf an excellent choice for complex molecule synthesis where mild and efficient protection of hydroxyl groups is paramount.
These application notes provide a detailed overview of the reaction conditions for the formation of DEIPS ethers using this compound, complete with experimental protocols and a summary of reaction parameters.
Reaction Conditions at a Glance
The successful formation of DEIPS ethers using DEIPSOTf is contingent on the careful control of several key reaction parameters. The choice of base, solvent, temperature, and reaction time can significantly influence the reaction yield and purity of the final product. Below is a summary of typical reaction conditions gleaned from analogous silyl ether formations.
| Substrate Type | Silylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Alcohol | TBSOTf | 2,6-lutidine (1.5) | CH₂Cl₂ | 0 | 0.5 | 93 | (Reddy et al., 2017) |
| Primary/Secondary Alcohol | TIPSOTf | 2,6-lutidine | CH₂Cl₂ | -78 to 0 | - | >90 | (ChemicalBook, 2019) |
Note: TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) and TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate) are structurally and functionally similar to DEIPSOTf and their reaction conditions provide a strong predictive basis for DEIPS ether formation.
Experimental Protocols
The following protocols provide detailed methodologies for the formation of silyl ethers using silyl triflates, which can be adapted for the specific use of this compound.
Protocol 1: General Procedure for the Protection of a Secondary Alcohol
This protocol is adapted from a reported procedure for the formation of a tert-butyldimethylsilyl (TBS) ether and serves as an excellent starting point for the synthesis of DEIPS ethers.[3]
Materials:
-
Alcohol (1.0 equiv)
-
This compound (DEIPSOTf) (1.2 equiv)
-
2,6-lutidine (1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
1 N HCl
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere, add 2,6-lutidine (1.5 equiv) at 0 °C.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir for 30 minutes at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Wash the combined organic layers with 1 N HCl (2 x volumes) to remove excess 2,6-lutidine.
-
Wash the organic layer with brine (2 x volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to furnish the desired DEIPS ether.
Reaction Mechanism and Workflow
The formation of a DEIPS ether from an alcohol and this compound in the presence of a hindered base like 2,6-lutidine proceeds through a nucleophilic attack of the alcohol on the electrophilic silicon atom of the silyl triflate. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the triflic acid byproduct.
Caption: General workflow for DEIPS ether formation.
Logical Relationship of Reaction Components
The interplay between the substrate, silylating agent, and base is crucial for the efficient formation of the desired silyl ether. The following diagram illustrates the logical relationship between these key components.
Caption: Key components in DEIPS ether formation.
Conclusion
The protection of alcohols as Diethylisopropylsilyl ethers using this compound is a robust and efficient method, particularly for sterically demanding substrates. The use of a hindered base such as 2,6-lutidine in an anhydrous, non-polar solvent at low temperatures is critical for achieving high yields. The provided protocols and reaction condition summaries offer a comprehensive guide for researchers to effectively implement this protection strategy in their synthetic endeavors. Careful monitoring and purification are essential to obtain the desired product in high purity.
References
Application Notes and Protocols for the Preparation of DEIPS-Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the diethylisopropylsilyl (DEIPS) group as a protecting agent for hydroxyl functionalities in organic synthesis. The DEIPS group offers a distinct stability profile, positioning it as a valuable tool for multi-step synthetic campaigns where selective protection and deprotection are paramount.
Introduction to the DEIPS Protecting Group
The diethylisopropylsilyl (DEIPS) ether is a trialkylsilyl protecting group used to mask the reactivity of alcohol functional groups. Its steric bulk, derived from the two ethyl groups and one isopropyl group attached to the silicon atom, confers a moderate stability that is greater than less hindered silyl ethers such as trimethylsilyl (TMS) and triethylsilyl (TES), but generally more labile than the highly hindered tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. This intermediate stability allows for its selective removal in the presence of more robust protecting groups, a crucial feature in the synthesis of complex molecules.
The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic effects of its substituents. A general trend in stability towards acid-catalyzed hydrolysis is as follows:
TMS < TES < DEIPS (similar to DMIPS) < TBS < TBDPS < TIPS
Key Applications
-
Intermediate in Multi-Step Synthesis: The DEIPS group is particularly useful when a hydroxyl group needs to be protected for a limited number of synthetic steps before its regeneration is required.
-
Orthogonal Protection Strategies: Its unique cleavage conditions allow for selective deprotection in the presence of other protecting groups, facilitating complex synthetic routes.
-
Enhanced Lipophilicity: Silylation of hydroxyl groups increases the lipophilicity of a molecule, which can improve its solubility in organic solvents and aid in purification by chromatography.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the protection of alcohols as DEIPS ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as DEIPS Ethers
| Substrate (Alcohol) | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DEIPS-Cl | Imidazole | DMF | 25 | 2 - 4 | >95 |
| Secondary Alcohol | DEIPS-Cl | Imidazole | DMF | 25 - 50 | 4 - 12 | 85 - 95 |
| Hindered Secondary Alcohol | DEIPS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | 1 - 3 | 80 - 90 |
| Primary Alcohol | DEIPS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0 | 0.5 - 1 | >98 |
Table 2: Deprotection of DEIPS Ethers
| Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| TBAF (1.1 eq) | THF | 0 - 25 | 0.5 - 2 | >95 | Standard fluoride-mediated deprotection. |
| HF•Pyridine | THF/Pyridine | 0 - 25 | 1 - 3 | 90 - 98 | Buffered fluoride source, useful for base-sensitive substrates. |
| Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 12 - 24 | 70 - 85 | Mildly acidic conditions. |
| CSA (catalytic) | MeOH | 25 | 2 - 6 | 85 - 95 | Mild acidic conditions. |
| PPTS (catalytic) | EtOH | 25 | 4 - 8 | 80 - 90 | Mild acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with DEIPS-Cl
Materials:
-
Primary alcohol
-
Diethylisopropylsilyl chloride (DEIPS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add diethylisopropylsilyl chloride (DEIPS-Cl) (1.2 eq) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired DEIPS-protected alcohol.
Protocol 2: General Procedure for the Deprotection of a DEIPS Ether using TBAF
Materials:
-
DEIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DEIPS-protected alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for the protection of an alcohol as a DEIPS ether.
Caption: Workflow for the deprotection of a DEIPS ether.
Caption: Simplified mechanism of DEIPS protection of an alcohol.
Troubleshooting & Optimization
overcoming steric hindrance in DEIPS protection reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with steric hindrance in Diethylisopropylsilyl (DEIPS) protection reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of DEIPS-Protected Alcohol
You are attempting to protect a sterically hindered secondary or tertiary alcohol with DEIPS-Cl, and you are observing low or no formation of the desired DEIPS ether.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive silylating agent | For sterically hindered alcohols, DEIPS-Cl may not be electrophilic enough. Consider switching to the more reactive diethylisopropylsilyl triflate (DEIPS-OTf). Silyl triflates are significantly more reactive than the corresponding chlorides and can overcome the steric barrier.[1] |
| Suboptimal reaction conditions | Standard conditions (e.g., DEIPS-Cl, imidazole, DMF at room temperature) may be insufficient for challenging substrates.[2][3][4][5] Try increasing the reaction temperature. Monitor the reaction by TLC to check for decomposition of starting material or product. A higher boiling point solvent like acetonitrile may be used. |
| Base is not optimal | Imidazole is a common base, but for very hindered alcohols, a stronger, non-nucleophilic base might be needed. Consider using 2,6-lutidine or triethylamine.[6] |
| Presence of water in the reaction | Silylating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of reagents | DEIPS-Cl can degrade over time. Use a freshly opened bottle or distill the reagent before use. Ensure the base and solvent are of high purity and anhydrous. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yield DEIPS protection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a DEIPS protection reaction?
A typical starting point for the DEIPS protection of a primary or less hindered secondary alcohol is to use 1.1-1.5 equivalents of DEIPS-Cl with 2-3 equivalents of imidazole in anhydrous N,N-dimethylformamide (DMF) at room temperature. The reaction is usually monitored by Thin Layer Chromatography (TLC).[2][3][4][5]
Q2: My alcohol is tertiary and the reaction with DEIPS-Cl is not working. What should I do?
Tertiary alcohols are very sterically hindered, and standard silylation protocols are often ineffective.[7] The most effective strategy is to switch to a more reactive silylating agent like diethylisopropylsilyl triflate (DEIPS-OTf). The reaction with the triflate is much faster and can be performed at low temperatures (e.g., -78 °C to 0 °C) in the presence of a non-nucleophilic base like 2,6-lutidine.[6]
Q3: Can a Lewis acid be used to catalyze the DEIPS protection of a hindered alcohol?
Yes, Lewis acids can be used to enhance the electrophilicity of the silylating agent. Catalytic amounts of Lewis acids like scandium triflate (Sc(OTf)₃) or silver triflate (AgOTf) can promote the silylation of sterically demanding alcohols.[8]
Q4: How does DEIPS compare to other bulky silyl protecting groups like TIPS and TBDPS?
DEIPS (diethylisopropylsilyl) is sterically similar to TIPS (triisopropylsilyl). Both are significantly more sterically hindered than TBDMS (tert-butyldimethylsilyl). The stability of silyl ethers is largely dependent on the steric bulk around the silicon atom.[9] Generally, bulkier silyl groups provide greater stability towards acidic and basic conditions.[10][11] The order of stability is generally: TBDMS < DEIPS ≈ TIPS < TBDPS. The choice between them depends on the required stability in subsequent reaction steps and the ease of deprotection.
Relative Stability and Deprotection Conditions of Bulky Silyl Ethers:
| Protecting Group | Relative Steric Hindrance | Stability to Acid | Stability to Base | Typical Deprotection Conditions |
| TBDMS | Moderate | Moderate | Moderate | Acetic acid, TBAF |
| DEIPS | High | High | High | HF-Pyridine, TBAF (slower) |
| TIPS | High | High | Very High | HF-Pyridine, TBAF |
| TBDPS | Very High | Very High | High | HF-Pyridine, TBAF (slowest) |
Q5: What is the general mechanism for the formation of a DEIPS ether?
The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the DEIPS-Cl. A base, such as imidazole, is used to activate the alcohol and neutralize the HCl byproduct.
Reaction Mechanism:
Caption: General mechanism for DEIPS protection of an alcohol.
Experimental Protocols
Protocol 1: General Procedure for DEIPS Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C and add diethylisopropylsilyl chloride (DEIPS-Cl) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: DEIPS Protection of a Sterically Hindered Secondary or Tertiary Alcohol using DEIPS-OTf
-
To a solution of the hindered alcohol (1.0 eq.) and 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Add diethylisopropylsilyl triflate (DEIPS-OTf) (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of DEIPS Ethers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of diethylisopropylsilyl (DEIPS) ethers.
Frequently Asked Questions (FAQs)
Q1: Why is my DEIPS ether deprotection incomplete?
Incomplete deprotection of DEIPS ethers can stem from several factors. Key reasons include:
-
Steric Hindrance: The bulky nature of the diethylisopropylsilyl group, especially when attached to a sterically congested alcohol, can impede reagent access.
-
Reagent Choice and Quality: The selected deprotection reagent may not be sufficiently reactive for the specific substrate. Additionally, the quality and age of reagents, particularly fluoride sources like TBAF, can significantly impact their efficacy.
-
Reaction Conditions: Suboptimal reaction time, temperature, or solvent can lead to incomplete cleavage.
-
Insufficient Reagent Stoichiometry: Using an inadequate amount of the deprotecting agent is a common cause of incomplete reactions.
Q2: How does the stability of DEIPS ethers compare to other common silyl ethers?
-
Acidic Conditions: TMS < TES ~ DEIPS < TBS < TIPS < TBDPS[1][2]
-
Basic Conditions: TMS < TES ~ DEIPS < TBS ~ TBDPS < TIPS[2]
This indicates that DEIPS ethers are generally more stable than TES ethers but less stable than the bulkier TIPS and TBDPS ethers.
Q3: What are the most common reagents for DEIPS ether deprotection?
The most common reagents for cleaving silyl ethers, including DEIPS ethers, are fluoride sources and acids.
-
Fluoride-Based Reagents:
-
Acid-Based Reagents:
-
Acetic acid (AcOH) in a mixture of THF and water is a common choice for acid-catalyzed deprotection.[1]
-
Stronger acids like HCl or catalytic amounts of Lewis acids such as FeCl₃ can also be employed.
-
Q4: Can I selectively deprotect a DEIPS ether in the presence of other protecting groups?
Yes, selective deprotection is often possible by carefully choosing the deprotection conditions. The relative stability of the DEIPS group allows for its removal while potentially leaving more robust silyl ethers like TIPS or TBDPS intact. For instance, milder fluoride conditions or specific acidic conditions might cleave the DEIPS group without affecting a more sterically hindered or electronically different protecting group.
Troubleshooting Guide
Problem: Incomplete Deprotection Observed via TLC/LC-MS Analysis
This section provides a systematic approach to diagnosing and resolving incomplete DEIPS ether deprotection.
Initial Checks:
-
Verify Reagent Quality:
-
TBAF Solution: Ensure your TBAF solution is not too old and has been stored properly. Anhydrous TBAF is more reactive than its hydrated form.
-
Acid Solutions: Confirm the concentration of your acid solution.
-
-
Confirm Stoichiometry: Double-check your calculations to ensure you are using a sufficient excess of the deprotection reagent. For challenging substrates, a larger excess may be required.
Troubleshooting Steps:
If the initial checks do not resolve the issue, proceed with the following steps sequentially.
-
Increase Reaction Time:
-
Rationale: The reaction may be kinetically slow due to steric hindrance or suboptimal temperature.
-
Action: Extend the reaction time and monitor the progress periodically by TLC or LC-MS. For some substrates, reactions may need to be run overnight.
-
-
Increase Reaction Temperature:
-
Rationale: Increasing the temperature can provide the necessary activation energy to overcome a high kinetic barrier.
-
Action: Gently warm the reaction mixture (e.g., to 40-50 °C). Be cautious, as this may also promote side reactions.
-
-
Change the Solvent:
-
Rationale: The solvent can significantly influence the reaction rate. For fluoride-based deprotections, polar aprotic solvents like THF or DMF are generally effective.
-
Action: If using a less polar solvent, consider switching to THF or DMF.
-
-
Switch to a More Potent Reagent:
-
Rationale: The chosen reagent may not be reactive enough for your specific substrate.
-
Action:
-
If using TBAF, consider switching to HF-Pyridine, which can be more effective for hindered silyl ethers.[4]
-
If using mild acidic conditions (e.g., AcOH), consider a stronger acid or a Lewis acid catalyst.
-
-
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting incomplete DEIPS ether deprotection.
Data Summary
Due to the limited availability of direct quantitative comparisons for DEIPS ether deprotection, the following table provides a qualitative summary of common deprotection methods. The reactivity of DEIPS is expected to be intermediate between TES and TIPS.
| Deprotection Reagent | Typical Conditions | Relative Rate (Qualitative) | Compatibility Notes |
| TBAF | THF, Room Temp | Fast | Can be basic; may not be suitable for base-sensitive substrates. |
| HF-Pyridine | THF or CH₂Cl₂, 0 °C to RT | Moderate to Fast | Less basic than TBAF. Corrosive and toxic; requires special handling. |
| AcOH/THF/H₂O | 4:2:1 mixture, Room Temp to 40°C | Moderate to Slow | Mildly acidic; good for many acid-sensitive groups. |
| HCl (catalytic) | Protic solvent (e.g., MeOH), RT | Moderate | Can be harsh for acid-labile groups. |
| FeCl₃ (catalytic) | MeOH, Room Temp | Moderate | Mild and environmentally friendly; effective for TES-like ethers. |
Experimental Protocols
Note: These are general protocols adapted for DEIPS ethers and may require optimization for your specific substrate. Always perform a small-scale trial reaction first.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is suitable for most DEIPS-protected alcohols.
-
Dissolve the DEIPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.5 - 3.0 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Acetic Acid (AcOH)
This method is useful for substrates that are sensitive to basic or strongly acidic conditions.
-
Dissolve the DEIPS-protected alcohol (1.0 eq.) in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature or warm to 40 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Deprotection using HF-Pyridine
This protocol is effective for more sterically hindered DEIPS ethers. Caution: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
In a plastic vial, dissolve the DEIPS-protected alcohol (1.0 eq.) in anhydrous THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (excess) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.[4]
References
side reactions of Diethylisopropylsilyl trifluoromethanesulfonate with acidic protons
Welcome to the technical support center for Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during the silylation of substrates containing acidic protons.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DEIPSOTf)?
A1: this compound (DEIPSOTf) is a powerful silylating agent used in organic synthesis. Its primary function is to protect reactive functional groups containing acidic protons, such as alcohols, amines, carboxylic acids, and terminal alkynes, by converting them into the corresponding diethylisopropylsilyl (DEIPS) ethers, amines, esters, or alkynes.[1][2][3] This protection prevents unwanted side reactions at these sites during subsequent synthetic steps.[2] The DEIPS group can be selectively removed later in the synthetic sequence.
Q2: Why is a base typically required when using DEIPSOTf?
A2: The silylation reaction between a substrate with an acidic proton (R-XH) and DEIPSOTf generates trifluoromethanesulfonic acid (triflic acid, TfOH) as a byproduct. Triflic acid is a very strong acid and can lead to undesired side reactions, such as the degradation of acid-sensitive functional groups or catalysis of unwanted transformations.[2][4] A base, typically a non-nucleophilic hindered amine like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine, is added to neutralize the triflic acid as it is formed, thereby preventing these side reactions.[1][5]
Q3: What are the advantages of using a sterically hindered silylating agent like DEIPSOTf?
A3: Sterically bulky silyl groups like DEIPS offer several advantages. The increased steric hindrance enhances the stability of the resulting silyl ether, making it more robust towards various reaction conditions compared to less hindered silyl groups (e.g., trimethylsilyl, TMS).[1] This steric bulk also allows for greater selectivity in the silylation of primary alcohols over secondary or tertiary alcohols.[1] However, the introduction and removal of bulkier silyl groups may require more forcing conditions.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Silylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time and monitor by TLC or GC. - Consider a moderate increase in reaction temperature. - Ensure the DEIPSOTf reagent is not degraded; use a fresh bottle if necessary. |
| Suboptimal base | - The base may not be sufficiently strong or may be sterically hindered for the specific substrate. Consider switching to a different non-nucleophilic base (e.g., from TEA to DIPEA or 2,6-lutidine).[5] - Ensure the base is dry and of high purity. |
| Moisture in the reaction | - Silyl triflates are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Issue 2: Formation of Unexpected Byproducts
Q: I am observing the formation of multiple spots on my TLC plate after the reaction. What could be the cause?
A: The formation of byproducts when using a highly reactive silylating agent like DEIPSOTf in the presence of acidic protons can be attributed to several factors, primarily related to the generation of triflic acid if the base is not effective.
Potential Side Reactions and Solutions:
-
Acid-Catalyzed Decomposition or Rearrangement: The triflic acid generated can catalyze the decomposition of sensitive substrates or promote rearrangements.
-
Solution: Ensure slow addition of DEIPSOTf to a solution of the substrate and the base to maintain a low concentration of triflic acid at all times. Use at least a stoichiometric amount of a suitable non-nucleophilic base.[5]
-
-
Formation of Silyl Enol Ethers from Ketones/Aldehydes: If your substrate contains a ketone or aldehyde moiety, DEIPSOTf can act as a strong silylating agent to form silyl enol ethers.[5] This is often the primary use of silyl triflates with carbonyl compounds.
-
Solution: If silylation of a hydroxyl group is desired in the presence of a ketone, consider using a less reactive silylating agent or a different protecting group strategy for the hydroxyl group.
-
-
Ether or Ester Cleavage: Silyl triflates are powerful reagents that can sometimes lead to the cleavage of ether or ester functional groups within the substrate.[5]
-
Solution: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C) to minimize these side reactions. Carefully select the base and solvent system.
-
-
Isomerization of Silyl Enol Ethers: If the intended reaction is the formation of a kinetic silyl enol ether, the triflic acid byproduct can catalyze its isomerization to the thermodynamically more stable isomer.[6][7]
-
Solution: Use a sufficiently strong, hindered base to rapidly quench the triflic acid. Maintain low reaction temperatures.
-
The following table summarizes potential side reactions and preventative measures:
| Side Reaction | Substrate Moiety | Conditions Favoring Side Reaction | Preventative Measures |
| Decomposition/Rearrangement | Acid-sensitive groups | Inefficient neutralization of TfOH | Slow addition of DEIPSOTf, use of a suitable base. |
| Silyl Enol Ether Formation | Ketones, Aldehydes | Presence of a carbonyl group | Use alternative protecting group strategy for other functional groups. |
| Ether/Ester Cleavage | Ethers, Esters | Elevated temperatures | Maintain low reaction temperatures. |
| Isomerization | Silyl Enol Ethers | Incomplete TfOH quenching | Use a strong, hindered base; low temperatures. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol with DEIPSOTf:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv.) in an anhydrous solvent (e.g., dichloromethane or THF) at the desired temperature (typically -78 °C to 0 °C).
-
Addition of DEIPSOTf: Add DEIPSOTf (1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Silylation reaction pathway and potential for acid-catalyzed side reactions.
Caption: A logical workflow for troubleshooting low-yielding silylation reactions.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Purification of DEIPS Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Diethylisopropylsilyl (DEIPS) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the stability of your DEIPS-protected compounds during purification and handling.
Frequently Asked Questions (FAQs)
Q1: What is the DEIPS protecting group and why is it used?
The Diethylisopropylsilyl (DEIPS) group is a silyl ether protecting group used to mask the reactivity of hydroxyl functional groups in organic synthesis. Silyl ethers are favored for their ease of introduction, stability under a range of reaction conditions, and selective removal under mild conditions. The DEIPS group, with its specific steric and electronic properties, offers a unique stability profile that can be advantageous in multi-step syntheses.
Q2: How does the stability of DEIPS compare to other common silyl ethers like TBS and TIPS?
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Generally, greater steric hindrance leads to increased stability towards both acidic and basic cleavage. While direct quantitative comparisons for DEIPS are not as widely published as for more common silyl ethers, its stability can be inferred from its structure (two ethyl groups and one isopropyl group).
Based on the general trend of silyl ether stability, the DEIPS group is expected to be more stable than smaller silyl ethers like Triethylsilyl (TES) and potentially comparable to or slightly less stable than Tert-butyldimethylsilyl (TBS) under acidic conditions. Its stability is likely less than that of the bulkier Triisopropylsilyl (TIPS) group.
Q3: Under what conditions is the DEIPS group generally stable?
DEIPS-protected alcohols are typically stable under a variety of non-acidic and non-fluoride conditions, including:
-
Many basic conditions.
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Organometallic reagents (e.g., Grignard and organolithium reagents).
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Many oxidizing and reducing agents.
Q4: What are the common reagents used for the deprotection of DEIPS ethers?
DEIPS ethers can be cleaved under conditions similar to those used for other silyl ethers:
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Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a very common and effective reagent for cleaving silyl ethers, including those with significant steric hindrance.[1]
-
Acidic conditions: A range of acids can be used, from mild acids like acetic acid (AcOH) to stronger acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH). The choice of acid and reaction conditions will depend on the lability of the DEIPS ether and the presence of other acid-sensitive functional groups in the molecule.
Troubleshooting Guide: Purification of DEIPS-Protected Compounds
This guide addresses common issues encountered during the purification of compounds containing the DEIPS protecting group.
Issue 1: My DEIPS-protected compound is decomposing during silica gel chromatography.
Possible Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the cleavage of acid-labile protecting groups like silyl ethers.[2]
-
Protic Solvents in Eluent: The presence of protic solvents like methanol in the eluent can facilitate the hydrolysis of the silyl ether on the silica surface.
-
Extended Column Time: Prolonged exposure to the stationary phase increases the likelihood of degradation.
Solutions:
| Solution | Description |
| Neutralize Silica Gel | Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then with the eluent to remove the excess base. This will neutralize the acidic sites on the silica surface. |
| Use Buffered Eluent | Add a small amount of a non-nucleophilic base like triethylamine or pyridine to the eluent system to maintain a neutral pH during chromatography. |
| Switch to a Less Acidic Stationary Phase | Consider using alternative stationary phases such as neutral alumina or treated silica gel for sensitive compounds. |
| Optimize Eluent Polarity | Use the least polar solvent system possible that provides good separation to minimize the interaction of your compound with the stationary phase and reduce the elution time. |
| Work Quickly | Prepare your column and run the chromatography as efficiently as possible to minimize the time your compound spends on the silica gel. |
Issue 2: I am having difficulty removing silylation byproducts after the protection or deprotection step.
Possible Causes:
-
Excess Silylating Agent/Byproducts: Reactions often use an excess of the silylating agent (e.g., DEIPS-Cl), and byproducts like silylated water or siloxanes can be difficult to separate from the desired product, especially if they have similar polarities.
-
TBAF Residues: After deprotection with TBAF, the resulting tetrabutylammonium salts can be challenging to remove, particularly for polar products.[1]
Solutions:
| Solution | Description |
| Aqueous Workup | For nonpolar to moderately polar compounds, a standard aqueous workup can often remove a significant portion of TBAF salts and other water-soluble impurities.[1] |
| Ion-Exchange Resin | For polar products where an aqueous workup might lead to product loss, treating the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate can effectively sequester the tetrabutylammonium cation without the need for an aqueous extraction.[1] |
| Specialized Chromatography | In cases where the product and impurities have very similar polarities, reverse-phase chromatography may be necessary for effective separation. |
| Optimize Flash Chromatography | Carefully select your eluent system to maximize the separation between your product and the nonpolar silyl byproducts. Sometimes, a very nonpolar eluent can be used to wash off the silyl impurities before eluting the desired product with a more polar solvent. |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with DEIPS-Cl
This protocol provides a general procedure for the silylation of a primary alcohol using diethylisopropylsilyl chloride (DEIPS-Cl).
Materials:
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Alcohol (1.0 eq)
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Diethylisopropylsilyl chloride (DEIPS-Cl) (1.1 - 1.5 eq)
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Imidazole (2.0 - 2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Ethyl acetate
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Saturated aqueous ammonium chloride solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.0 - 2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEIPS-Cl (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a DEIPS Ether using TBAF
This protocol outlines a general procedure for the cleavage of a DEIPS ether using tetrabutylammonium fluoride (TBAF).
Materials:
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DEIPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 - 2.0 eq, as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether or Ethyl acetate
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the DEIPS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 - 2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the steric hindrance around the DEIPS ether.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove the majority of the TBAF salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Protecting Group | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| Diethylisopropylsilyl (DEIPS) | Estimated: ~100-500 |
| tert-Butyldimethylsilyl (TBS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
*Note: The relative rate for DEIPS is an estimation based on its structure and the established trends in silyl ether stability. Specific experimental data for a direct comparison is limited.
Visualizations
Caption: General experimental workflow for the protection and deprotection of alcohols using the DEIPS group.
Caption: Troubleshooting logic for addressing instability of DEIPS-protected compounds during purification.
References
Technical Support Center: Purification of DEIPS-Protected Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of diethylisopropylsilyl (DEIPS)-protected compounds via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of DEIPS-protected compounds in a question-and-answer format.
Question: Why is my DEIPS-protected compound decomposing on the silica gel column?
Answer: Decomposition of silyl ethers, including DEIPS-protected compounds, on a standard silica gel column is a frequent issue primarily due to the acidic nature of silica gel. The silanol groups (Si-OH) on the surface of the silica can catalyze the cleavage of the silyl ether bond, leading to the unprotected alcohol.[1][2]
To address this, consider the following solutions:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. This is achieved by preparing a slurry of the silica gel in the chosen eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[3] The column is then packed with this neutralized slurry.
-
Use Pre-treated Silica Gel: Commercially available neutral or deactivated silica gel can be used as an alternative to manual neutralization.
-
Choose a Less Protic Eluent: If your mobile phase contains protic solvents like methanol, they can facilitate the hydrolysis of the silyl ether.[4] If possible, opt for a less polar and aprotic eluent system.
Question: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I select the right solvent system?
Answer: The choice of solvent system (mobile phase) is critical for achieving good separation. The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.
-
For compounds eluting too quickly (high Rf): The mobile phase is too polar. Reduce the proportion of the polar solvent in your mixture. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try switching to a 10:90 mixture.
-
For compounds that are not eluting or moving very slowly (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent. For instance, you could move from a 10:90 ethyl acetate/hexane mixture to a 20:80 mixture.
A systematic approach is to test various solvent ratios using TLC to find the optimal separation before committing to the column.
Question: The separation between my desired DEIPS-protected compound and impurities is poor, resulting in overlapping fractions. What can I do?
Answer: Poor separation can stem from several factors. Here are some troubleshooting steps:
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Optimize the Solvent System: Even with an acceptable Rf, the selectivity of the solvent system might not be optimal. Try a different combination of solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can sometimes improve separation.
-
Column Dimensions: A longer and narrower column generally provides better resolution for difficult separations.
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Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[5]
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Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.
Question: I'm observing significant tailing of my compound's band on the column. What causes this and how can I fix it?
Answer: Band tailing can be caused by interactions between the compound and active sites on the silica gel, or by issues with the column packing or loading.
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Acid-Base Interactions: If your compound has basic functional groups, it can interact strongly with the acidic silanol groups, leading to tailing. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this.
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Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and cause band distortion. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Overloading: Loading too much sample can also lead to tailing.[5]
Frequently Asked Questions (FAQs)
Q1: How stable is the DEIPS protecting group compared to other common silyl ethers during column chromatography?
A1: The stability of silyl ethers is largely dependent on the steric bulk around the silicon atom.[4] While direct quantitative data for DEIPS is not as prevalent as for other groups, its stability is expected to be between that of Triethylsilyl (TES) and Triisopropylsilyl (TIPS) ethers, likely closer to TIPS due to the presence of the isopropyl group. The general order of stability under acidic conditions (like on silica gel) is: TMS < TES < DEIPS (expected) < TBS < TIPS < TBDPS.[6][7]
Q2: Can I use a protic solvent like methanol in my eluent for purifying DEIPS-protected compounds?
A2: It is generally advisable to avoid or minimize the use of protic solvents like methanol in the mobile phase when purifying silyl ethers. Protic solvents can facilitate the hydrolysis of the Si-O bond, especially if the silica gel is slightly acidic.[4] If a high polarity eluent is required, it is often better to use a higher concentration of an aprotic polar solvent like ethyl acetate or to add a small amount of a base like triethylamine to the eluent to suppress degradation.
Q3: What is "dry loading" and when should I use it for my DEIPS-protected compound?
A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when the compound has poor solubility in the eluent or when you need to load a larger sample volume without compromising the initial band sharpness. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder is then carefully added to the top of the packed column.
Q4: How can I visually track my colorless DEIPS-protected compound during column chromatography?
A4: If your compound is not colored, you can monitor the progress of the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting small aliquots of each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired compound. Staining the TLC plate with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate) can help visualize the spots if they are not UV-active.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acid-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Diethylisopropylsilyl | DEIPS | (No direct data, expected to be >64) |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Note: The relative rates are approximate and can be influenced by the specific substrate and reaction conditions. The stability of DEIPS is inferred based on its structure relative to TES and TIPS.[1][4][6]
Experimental Protocols
Detailed Methodology for Column Chromatography of a DEIPS-Protected Compound
-
Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the chosen non-polar solvent (e.g., hexane) to create a slurry.
-
If neutralization is required, add 0.1-1% (v/v) of triethylamine to the slurry and mix well.
-
-
Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica bed does not run dry. The final packed silica should have a level surface.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude DEIPS-protected compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure desired compound as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified DEIPS-protected compound.
-
Mandatory Visualization
Caption: Workflow for purifying DEIPS-protected compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Selective Deprotection of DEIPS Ethers
Welcome to the technical support center for the selective deprotection of diethylisopropylsilyl (DEIPS) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile silyl ether protecting group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective deprotection of DEIPS ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection of DEIPS Ether | 1. Insufficiently Reactive Reagent: The chosen deprotection reagent may be too mild for the steric bulk of the DEIPS group. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 3. Steric Hindrance: The local steric environment around the DEIPS ether may be particularly crowded, hindering reagent access. 4. Degraded Reagent: The deprotection reagent may have lost its activity due to improper storage or handling (e.g., moisture absorption by TBAF solutions). | 1. Increase Reagent Reactivity: Switch to a more potent deprotection agent. For fluoride-mediated deprotection, consider using HF-Pyridine or TAS-F. For acidic conditions, a stronger acid like CSA or p-TsOH may be effective. 2. Increase Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC to prevent side reactions or deprotection of other functional groups. 3. Optimize Solvent System: Use a solvent system that ensures complete dissolution of the substrate and facilitates reagent access. 4. Use Fresh Reagent: Always use a fresh batch or a recently opened bottle of the deprotection reagent. |
| Unselective Deprotection (Cleavage of Other Silyl Ethers) | 1. Harsh Reaction Conditions: The reagent concentration, temperature, or reaction time may be excessive, leading to the cleavage of more stable silyl ethers (e.g., TIPS, TBDPS). 2. Inappropriate Reagent Choice: The selected reagent may not offer sufficient selectivity between the DEIPS ether and other silyl ethers present in the molecule. | 1. Milder Conditions: Reduce the reagent concentration, lower the reaction temperature, and monitor the reaction closely by TLC, quenching it as soon as the DEIPS ether is consumed. 2. Reagent Selection: Choose a reagent known for its selectivity. For instance, milder acidic conditions often favor the cleavage of less hindered silyl ethers. The relative stability of silyl ethers is a key consideration. |
| Decomposition of the Substrate | 1. Acid or Base Labile Functional Groups: The substrate may contain other functional groups that are sensitive to the acidic or basic deprotection conditions. 2. Basicity of TBAF: Commercial TBAF solutions can be basic and may cause side reactions such as elimination or epimerization. | 1. Use Neutral or Buffered Conditions: Opt for fluoride sources that are closer to neutral pH, such as HF-Pyridine. 2. Buffer TBAF: The basicity of TBAF can be mitigated by adding a mild acid like acetic acid to the reaction mixture. |
| Incomplete Reaction | 1. Insufficient Reagent: The stoichiometry of the deprotection reagent may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent. | 1. Increase Reagent Equivalents: Increase the amount of the deprotection reagent used. 2. Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC. 3. Improve Solubility: Select a different solvent or a co-solvent system to ensure the substrate is fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the relative stability of the DEIPS ether compared to other common silyl ethers?
A1: While extensive quantitative data for the DEIPS group is not as readily available as for more common silyl ethers, its stability can be inferred from its structure. The DEIPS group has two ethyl groups and one isopropyl group attached to the silicon atom. In terms of steric hindrance, it is expected to be more stable than a triethylsilyl (TES) ether but less stable than a triisopropylsilyl (TIPS) ether. The general order of stability for silyl ethers under acidic conditions is: TMS < TES < DEIPS (estimated) < TBS < TIPS < TBDPS.
Q2: Which conditions are generally recommended for the selective cleavage of a DEIPS ether in the presence of a TIPS or TBDPS ether?
A2: Given the expected lower stability of the DEIPS group relative to TIPS and TBDPS, selective deprotection can often be achieved using carefully controlled acidic conditions or with specific fluoride reagents. Milder acidic conditions, such as catalytic amounts of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in an alcohol solvent at low temperatures, are a good starting point. For fluoride-mediated cleavage, using a buffered TBAF solution or a less reactive fluoride source may provide the desired selectivity.
Q3: Can a DEIPS ether be cleaved in the presence of a less stable silyl ether, such as a TES ether?
A3: Selective cleavage of a more stable silyl ether in the presence of a less stable one is challenging. However, it may be possible by taking advantage of subtle differences in steric hindrance and electronic effects. In such cases, enzymatic deprotection or highly specific catalytic systems might be required, though these are less common. Generally, protecting groups are chosen to be removed in order of decreasing lability.
Q4: What are the common byproducts of DEIPS ether deprotection, and how can they be removed?
A4: The byproducts are analogous to those from other silyl ether deprotections. With fluoride-based reagents, the primary byproduct is diethylisopropylsilyl fluoride (DEIPSF), which can hydrolyze to the corresponding silanol (DEIPSOH) and subsequently form a disiloxane upon workup. These silicon-containing byproducts can often be removed by flash column chromatography. In some cases, a water wash during the workup can help remove some of the more polar silicon byproducts.
Q5: How can I monitor the progress of a DEIPS ether deprotection reaction?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. The starting material (DEIPS ether) will have a higher Rf value (less polar) than the deprotected alcohol product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately gauge the consumption of the starting material and the formation of the product.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a DEIPS Ether
-
Dissolve the DEIPS-protected substrate (1.0 equiv) in a suitable alcohol solvent (e.g., methanol or ethanol) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of a protic acid (e.g., CSA, p-TsOH, or PPTS, 0.1-0.2 equiv).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Fluoride-Mediated Deprotection of a DEIPS Ether
-
Dissolve the DEIPS-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv). For increased selectivity or with base-sensitive substrates, consider buffering the TBAF solution with an equivalent amount of acetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of DEIPS ethers.
Caption: Troubleshooting decision tree for DEIPS ether deprotection.
Technical Support Center: Refining Reaction Conditions for the Protection of Sensitive Substrates with DEIPSOTf
Welcome to the Technical Support Center for the application of diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions and troubleshooting common issues encountered during the protection of sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is DEIPSOTf and why is it used?
DEIPSOTf, or this compound, is a silylating agent used to introduce the diethylisopropylsilyl (DEIPS) protecting group onto alcohols. The DEIPS group is a bulky silyl ether that offers robust protection for hydroxyl groups under a variety of reaction conditions. Its steric hindrance can provide enhanced selectivity for protecting less hindered alcohols. Silyl ethers, in general, are favored for their ease of introduction and their stability under many synthetic transformations, yet they can be removed under specific and mild conditions.[1][2][3]
Q2: Under what general conditions is the protection of an alcohol with DEIPSOTf performed?
The protection of an alcohol with DEIPSOTf typically involves the reaction of the alcohol with DEIPSOTf in the presence of a non-nucleophilic base in an aprotic solvent. Common bases include 2,6-lutidine or triethylamine, which act as proton scavengers for the triflic acid generated during the reaction. The reaction is usually carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis of the DEIPSOTf reagent.
Q3: How do I choose the appropriate base and solvent for my reaction?
For sensitive substrates, 2,6-lutidine is often the base of choice due to its non-nucleophilic nature, which minimizes side reactions. Triethylamine can also be used but may be more nucleophilic. The choice of solvent is critical and should be a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solvent should be chosen based on the solubility of the substrate and its compatibility with the reaction conditions.
Q4: My reaction is sluggish or incomplete. What are some potential causes and solutions?
Several factors can contribute to an incomplete or slow reaction:
-
Insufficient Reagent: Ensure that at least a stoichiometric amount of DEIPSOTf and base are used. For sterically hindered alcohols, a slight excess of the reagents may be necessary.
-
Poor Quality Reagents: DEIPSOTf is moisture-sensitive. Using old or improperly stored reagent can lead to lower reactivity. Similarly, ensure the base and solvent are anhydrous.
-
Low Temperature: While many DEIPS protections proceed at 0 °C to room temperature, sterically hindered or less reactive alcohols may require elevated temperatures.
-
Steric Hindrance: The substrate itself may be highly hindered, slowing down the reaction. In such cases, longer reaction times or higher temperatures may be required.
Q5: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
Common side reactions include the formation of silyl enol ethers if the substrate contains a ketone or aldehyde, or elimination products if the substrate is prone to such reactions under basic conditions. To minimize these:
-
Use a non-nucleophilic, sterically hindered base: 2,6-lutidine is generally preferred over less hindered amines.
-
Control the temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Slow addition of reagents: Adding the DEIPSOTf slowly to the solution of the substrate and base can help to control the reaction and reduce the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive DEIPSOTf reagent due to hydrolysis. 2. Insufficient amount of base. 3. Sterically hindered alcohol. | 1. Use freshly opened or properly stored DEIPSOTf. 2. Use a slight excess of base (e.g., 1.2-1.5 equivalents). 3. Increase reaction temperature and/or reaction time. Consider using a more reactive silylating agent if possible. |
| Formation of multiple products | 1. Presence of multiple hydroxyl groups with similar reactivity. 2. Side reactions with other functional groups (e.g., ketones, esters). 3. Base-induced side reactions (e.g., elimination, epimerization). | 1. For diols, selective protection of the primary alcohol can often be achieved at low temperatures.[2] 2. Use a more sterically hindered base and lower the reaction temperature. 3. Use a non-nucleophilic base like 2,6-lutidine. |
| Difficulty in purifying the DEIPS-protected product | 1. Co-elution with starting material or byproducts. 2. Hydrolysis of the DEIPS ether on silica gel. | 1. Optimize chromatographic conditions (e.g., solvent system, gradient). 2. Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent cleavage of the acid-sensitive silyl ether. |
| Unexpected deprotection during subsequent reaction steps | The DEIPS ether is labile under certain conditions. | The DEIPS group is generally stable to basic conditions but can be cleaved by acidic conditions or fluoride ion sources.[2][4] Plan the synthetic route to avoid strongly acidic conditions. If fluoride-mediated deprotection of another silyl group is required, the DEIPS group may also be cleaved. |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with DEIPSOTf
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add 2,6-lutidine (1.5 eq).
-
Slowly add DEIPSOTf (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (often pre-treated with triethylamine to prevent decomposition of the silyl ether).
Protocol for the Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol
-
Dissolve the diol (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add 2,6-lutidine (1.1 eq).
-
Add DEIPSOTf (1.05 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 1-2 hours, carefully monitoring by TLC for the disappearance of the starting material and the formation of the mono-protected product.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and work up as described in the general protocol.
-
Purify by flash column chromatography to isolate the desired mono-protected product.
Data Presentation
Table 1: Effect of Base and Temperature on the Protection of a Primary Alcohol
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Lutidine (1.5) | 0 to rt | 2 | 95 |
| 2 | Triethylamine (1.5) | 0 to rt | 2 | 88 |
| 3 | 2,6-Lutidine (1.5) | -78 to 0 | 4 | 92 |
| 4 | Triethylamine (1.5) | -78 to 0 | 4 | 75 |
Note: Yields are for a model primary alcohol and may vary depending on the substrate.
Table 2: Selectivity of DEIPSOTf for Primary vs. Secondary Alcohols
| Entry | Substrate | DEIPSOTf (eq) | Base (eq) | Temperature (°C) | Ratio (Primary:Secondary:Di-protected) |
| 1 | 1,2-Propanediol | 1.1 | 2,6-Lutidine (1.2) | -78 | 90 : 5 : 5 |
| 2 | 1,2-Propanediol | 1.1 | 2,6-Lutidine (1.2) | 0 | 60 : 15 : 25 |
| 3 | 1,3-Butanediol | 1.1 | 2,6-Lutidine (1.2) | -78 | >95 : <5 : 0 |
Note: Ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: General workflow for the protection of an alcohol using DEIPSOTf.
Caption: Troubleshooting logic for low-yielding DEIPS protection reactions.
References
minimizing rearrangement reactions during DEIPS ether cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize rearrangement reactions during the cleavage of diethylisopropylsilyl (DEIPS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common rearrangement reactions observed during DEIPS ether cleavage?
A1: The primary rearrangement concern is silyl group migration, which can occur under both basic and, less commonly, acidic conditions. The most well-documented example of this is the Brook rearrangement , an intramolecular 1,2-migration of a silyl group from a carbon to an oxygen atom. The reverse reaction, known as the retro-Brook rearrangement , can also occur. These rearrangements are particularly relevant when a carbanion or a carbocation can be formed on a carbon adjacent to the silylated oxygen.
Q2: What factors influence the likelihood of rearrangement during DEIPS ether deprotection?
A2: Several factors can contribute to the occurrence of rearrangement reactions:
-
Reaction Conditions: Basic conditions or the use of organometallic reagents are known to promote the Brook rearrangement.[1] Strongly acidic conditions that can generate a stable carbocation adjacent to the silyloxy group may also lead to rearrangements.
-
Substrate Structure: The presence of functional groups that can stabilize a nearby positive or negative charge increases the risk of rearrangement.
-
Steric Hindrance: The bulky nature of the DEIPS group can influence the accessibility of the silicon atom to the cleaving reagent, which can sometimes favor intramolecular rearrangement pathways over direct cleavage.
-
Temperature: Higher reaction temperatures can provide the activation energy needed for rearrangement pathways to compete with the desired cleavage reaction.
Q3: Which cleavage methods are generally recommended to minimize rearrangements for bulky silyl ethers like DEIPS?
A3: For bulky silyl ethers, fluoride-based reagents under carefully controlled, neutral or slightly acidic buffered conditions are often preferred to minimize base-catalyzed rearrangements. Acidic methods can also be effective, provided the substrate is not sensitive to acid and does not form a stable carbocation that could lead to other side reactions.
Q4: Can I use TBAF for DEIPS ether cleavage without causing rearrangements?
A4: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silyl ethers. However, it is basic and can promote silyl group migration, especially if the reaction is heated or if there are protic sources that can facilitate the rearrangement mechanism.[2] Using buffered TBAF solutions or running the reaction at low temperatures can help mitigate this risk.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired alcohol and presence of an isomeric silylated byproduct. | Silyl group migration (e.g., Brook or retro-Brook rearrangement) has occurred. This is more likely under basic conditions (e.g., unbuffered TBAF, strong bases).[1] | - Switch to an acidic cleavage method if the substrate is stable (e.g., HF-Pyridine, CSA in MeOH).- If using a fluoride source, use a buffered system (e.g., TBAF with acetic acid) or a milder fluoride reagent.- Lower the reaction temperature. |
| Formation of elimination or other unexpected byproducts. | Strongly acidic conditions may be generating a carbocation intermediate that undergoes elimination or other rearrangements.[3] | - Use a milder acidic reagent (e.g., catalytic PPTS in MeOH).- Switch to a fluoride-based cleavage method.- Perform the reaction at a lower temperature. |
| Incomplete cleavage of the DEIPS ether. | The DEIPS group is sterically hindered, making it relatively stable. The chosen cleavage conditions may not be sufficiently reactive. | - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Use a more reactive fluoride source (e.g., anhydrous HF).- For acidic cleavage, a stronger acid may be required, but proceed with caution due to potential side reactions.[3] |
| Cleavage of other sensitive functional groups in the molecule. | The cleavage conditions are too harsh for other protecting groups or functional moieties present in the substrate. | - Screen a variety of milder cleavage conditions (see protocols below).- Consider using an enzymatic or reductive cleavage method if compatible.- Re-evaluate the protecting group strategy for the overall synthesis. |
Quantitative Data on Silyl Ether Cleavage
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | ~100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data adapted from the general literature on silyl ether stability.[4] The high relative stability of TIPS ethers underscores the need for carefully chosen, often more forcing, conditions for cleavage, which can increase the risk of side reactions if not optimized.
Experimental Protocols
Protocol 1: Acidic Cleavage using Hydrogen Fluoride-Pyridine (HF•Py)
This method is effective for bulky silyl ethers and is generally performed under anhydrous conditions, which can suppress water-mediated side reactions.
-
Preparation: In a polypropylene or Teflon flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DEIPS-protected substrate in a suitable anhydrous solvent such as THF or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of hydrogen fluoride-pyridine complex (e.g., 70% HF in pyridine) to the cooled reaction mixture. The number of equivalents will depend on the substrate and may require optimization (typically 1.5-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few minutes to several hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or calcium carbonate until gas evolution ceases.
-
Workup: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buffered Fluoride-Mediated Cleavage using TBAF/Acetic Acid
This protocol uses a buffered fluoride source to minimize base-catalyzed rearrangements.
-
Preparation: Dissolve the DEIPS-protected substrate in an appropriate solvent like THF.
-
Reagent Addition: To this solution, add a solution of tetrabutylammonium fluoride (TBAF, typically 1 M in THF) followed by the addition of an equivalent amount of glacial acetic acid to buffer the solution.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for DEIPS ether cleavage.
Caption: Mechanisms of potential rearrangement reactions.
References
Validation & Comparative
A Researcher's Guide to Silyl Ether Protecting Groups: A Comparative Analysis of DEIPSOTf, TIPSOTf, and TBSOTf
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively shield and unmask hydroxyl functionalities is paramount. Among the diverse arsenal of protecting groups, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides an in-depth comparison of three powerful silylating agents: diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf), triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). Through a detailed examination of their reactivity, stability, and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Chemical Structures
The reactivity and stability of silyl ethers are intrinsically linked to the steric and electronic properties of the substituents on the silicon atom. The structures of DEIPSOTf, TIPSOTf, and TBSOTf highlight the differences in steric bulk around the silicon center.
Reactivity and Stability: A Comparative Overview
The choice of a silyl protecting group is primarily governed by its stability under various reaction conditions. The steric hindrance around the silicon atom plays a crucial role in shielding the Si-O bond from cleavage. Generally, bulkier silyl groups confer greater stability.
| Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Key Characteristics |
| TBS | 20,000 | 20,000 | Good balance of stability and ease of removal. Widely used.[1] |
| DEIPS | Similar to TBS, but more labile. | Not explicitly quantified, but expected to be less stable than TIPS. | More easily removed than TIPS, offering an intermediate stability.[2] |
| TIPS | 700,000 | 100,000 | Highly stable due to significant steric hindrance.[1] |
Relative stability values are compared to the trimethylsilyl (TMS) group, which is set to 1.[1]
As indicated in the table, the TIPS group is significantly more stable than the TBS group towards both acidic and basic hydrolysis due to the presence of three bulky isopropyl groups.[1] The DEIPS group, with two ethyl groups and one isopropyl group, presents an intermediate level of steric hindrance. It is structurally similar to the TBS group but is reported to be more easily removed, making it a valuable option for orthogonal protection strategies where fine-tuning of lability is required.[2]
This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For instance, a TBS ether can often be cleaved under conditions that leave a TIPS ether intact. The DEIPS group further expands these possibilities, potentially allowing for its removal while leaving a more robust TIPS group untouched.
Experimental Protocols
The following protocols are representative examples for the protection of a primary alcohol and the subsequent deprotection of the resulting silyl ether.
Protection of a Primary Alcohol
A general workflow for the silylation of an alcohol involves the reaction of the alcohol with the silyl triflate in the presence of a non-nucleophilic base.
Protocol 1: Protection of a Primary Alcohol using TBSOTf
-
Reagents: Primary alcohol (1.0 eq.), tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq.), 2,6-lutidine (1.5 eq.), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of the primary alcohol in anhydrous DCM at 0 °C is added 2,6-lutidine. TBSOTf is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature until completion (typically 1-4 hours, monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Expected Yield: >95%.
Protocol 2: Protection of a Primary Alcohol using TIPSOTf
-
Reagents: Primary alcohol (1.0 eq.), triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2 eq.), 2,6-lutidine (1.5 eq.), anhydrous dichloromethane (DCM).
-
Procedure: The procedure is analogous to the TBS protection protocol. However, due to the increased steric bulk of the TIPS group, the reaction time may be longer.
-
Expected Yield: >90%.
Protocol 3: Protection of a Primary Alcohol using DEIPSOTf
-
Reagents: Primary alcohol (1.0 eq.), this compound (DEIPSOTf, 1.2 eq.), 2,6-lutidine (1.5 eq.), anhydrous dichloromethane (DCM).
-
Procedure: The procedure is analogous to the TBS and TIPS protection protocols. Reaction times are generally expected to be comparable to or slightly longer than for TBSOTf.
-
Expected Yield: High yields are expected, though specific quantitative data is less commonly reported.
Deprotection of Silyl Ethers
The cleavage of silyl ethers is most commonly achieved using a fluoride source or under acidic conditions.
Protocol 4: Fluoride-Mediated Deprotection (General)
-
Reagents: Silyl ether (1.0 eq.), tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M solution in THF), tetrahydrofuran (THF).
-
Procedure: To a solution of the silyl ether in THF is added the TBAF solution at room temperature. The reaction is stirred until completion (monitoring by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Reaction Times:
-
TBS-ether: Typically 1-4 hours.
-
DEIPS-ether: A buffered system of TBAF with acetic acid (AcOH) has been used for selective deprotection, suggesting it is more labile than more robust silyl ethers under these conditions.[2]
-
TIPS-ether: Can require longer reaction times or elevated temperatures compared to TBS ethers.
-
Protocol 5: Acid-Catalyzed Deprotection (General)
-
Reagents: Silyl ether (1.0 eq.), acetic acid (AcOH), tetrahydrofuran (THF), water.
-
Procedure: The silyl ether is dissolved in a mixture of THF, AcOH, and water (e.g., 3:1:1 v/v/v) and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NaHCO₃ solution to neutralize the acid. The organic layer is then washed with brine, dried, and concentrated. The product is purified by chromatography.
-
Relative Rates of Cleavage: TBS > DEIPS (expected) > TIPS.
Summary of Protecting Group Characteristics
| Protecting Agent | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| TBSOTf | 2,6-lutidine, DCM, 0 °C to rt | TBAF/THF; AcOH/THF/H₂O | Well-established, good stability, reliable | Can be too stable for some applications |
| DEIPSOTf | 2,6-lutidine, DCM, 0 °C to rt | Buffered TBAF/AcOH[2] | Intermediate lability, useful for orthogonal strategies | Less common, less quantitative data available |
| TIPSOTf | 2,6-lutidine, DCM, 0 °C to rt | TBAF/THF (may require heat); stronger acidic conditions | Very stable to a wide range of conditions | Can be difficult to remove |
Conclusion and Recommendations
The choice between DEIPSOTf, TIPSOTf, and TBSOTf as a protecting group for hydroxyl functionalities depends critically on the specific requirements of the synthetic route.
-
TBSOTf remains the workhorse for general-purpose protection, offering a robust shield that can be removed under well-established and reliable conditions.
-
TIPSOTf is the reagent of choice when exceptional stability is required to withstand harsh reaction conditions in subsequent synthetic steps. Its removal, however, necessitates more forcing conditions.
-
DEIPSOTf emerges as a valuable tool for fine-tuning protection strategies. Its intermediate stability, being more labile than TIPS but with a similar steric profile to TBS, makes it an excellent candidate for orthogonal protection schemes where selective deprotection is key to the synthetic design.[2]
Researchers are encouraged to consider the entire synthetic sequence when selecting a silyl protecting group. By understanding the subtle differences in stability and reactivity among these powerful reagents, chemists can devise more elegant and efficient pathways to complex molecular targets.
References
A Researcher's Guide to Confirming Silyl Ether Protection: A Comparative Analysis
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is fundamental to achieving high yields and preserving molecular integrity. Among the plethora of options for safeguarding hydroxyl moieties, silyl ethers stand out for their versatility, tunable stability, and generally mild removal conditions. This guide provides a comprehensive comparison of analytical techniques used to confirm the successful installation of silyl ether protecting groups, with a comparative look at common alternatives.
While the term "DEIPS" is not a standard designation for a common silyl ether, it is likely a typographical error for the widely used Triisopropylsilyl (TIPS) group. This guide will therefore focus on the analytical confirmation of TIPS protection and compare it with other frequently employed silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and tert-Butyldiphenylsilyl (TBDPS).
This guide is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies to aid in the strategic selection and confirmation of silyl ether protecting groups.
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom, which shields the Si-O bond from nucleophilic or acidic attack. This differential stability is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one silyl ether in the presence of others.[1]
| Protecting Group | Acronym | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, suitable for temporary protection. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | A versatile and robust protecting group, widely used.[2] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Offers greater steric hindrance and increased stability compared to TBS.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Exceptionally stable, particularly towards acidic conditions.[3] |
Data compiled from various sources, with TMS as the reference (relative rate = 1).[1][4]
Analytical Techniques for Confirmation
The successful protection of an alcohol with a silyl ether can be confirmed using a suite of analytical techniques. Each method provides unique and complementary information regarding the structural changes in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous confirmation of silyl ether formation.
Upon successful silylation, the following changes are observed in the ¹H NMR spectrum:
-
Disappearance of the alcohol proton (-OH): The characteristic, often broad, singlet of the hydroxyl proton will no longer be present.
-
Appearance of new signals: Resonances corresponding to the protons of the alkyl or aryl substituents on the silicon atom will appear. The chemical shifts and multiplicities of these signals are characteristic of the specific silyl group used.
-
Shift of adjacent protons: The protons on the carbon bearing the newly formed silyl ether (R-CH -O-Si) will experience a downfield shift due to the electronic effect of the silyl group.
| Silyl Group | Typical ¹H NMR Chemical Shifts (ppm) of Silyl Group Protons |
| TMS | ~0.1 (s, 9H) |
| TES | ~0.6 (q, 6H), ~0.9 (t, 9H) |
| TBDMS/TBS | ~0.1 (s, 6H), ~0.9 (s, 9H) |
| TIPS | ~1.1 (m, 3H), ~1.0 (d, 18H) |
| TBDPS | ~1.1 (s, 9H), ~7.4-7.7 (m, 10H) |
¹³C NMR provides further evidence of silylation:
-
Shift of the carbinol carbon: The carbon atom attached to the oxygen (R-C -O-Si) will typically experience a slight upfield or downfield shift upon silylation.
-
Appearance of new carbon signals: Resonances for the carbons of the silyl group's substituents will be present in the aliphatic or aromatic region of the spectrum.
| Silyl Group | Typical ¹³C NMR Chemical Shifts (ppm) of Silyl Group Carbons |
| TMS | ~0 |
| TES | ~5, ~7 |
| TBDMS/TBS | ~-4, ~18, ~26 |
| TIPS | ~12, ~18 |
| TBDPS | ~19, ~27, ~128, ~130, ~134, ~136 |
While less common for routine analysis, ²⁹Si NMR offers direct confirmation of the silicon environment and can be useful in complex molecules with multiple silyl ethers. The chemical shifts are sensitive to the substituents on the silicon atom.[5][6]
| Silyl Ether Type | Typical ²⁹Si NMR Chemical Shift Range (ppm) |
| R-O-Si(CH₃)₃ (TMS) | 15 to 30 |
| R-O-Si(CH₂CH₃)₃ (TES) | 5 to 15 |
| R-O-Si(CH₃)₂(t-Bu) (TBDMS) | 20 to 35 |
| R-O-Si(i-Pr)₃ (TIPS) | 5 to 15 |
| R-O-Si(Ph)₂(t-Bu) (TBDPS) | 5 to 20 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for confirming the molecular weight of the protected alcohol.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the silylated compound.
-
Characteristic Fragmentation: Silyl ethers exhibit predictable fragmentation patterns, often involving the loss of one of the alkyl or aryl groups from the silicon atom. A prominent fragment is often observed at [M - R]⁺, where R is a substituent on the silicon. For example, TBDMS ethers frequently show a strong peak at [M - 57]⁺ due to the loss of the tert-butyl group.
| Silyl Group | Common Mass Spectral Fragments (m/z) |
| TMS | [M-15]⁺ (loss of CH₃) |
| TES | [M-29]⁺ (loss of C₂H₅) |
| TBDMS/TBS | [M-57]⁺ (loss of t-Bu) |
| TIPS | [M-43]⁺ (loss of i-Pr) |
| TBDPS | [M-57]⁺ (loss of t-Bu), [M-77]⁺ (loss of Ph) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the progress of a silylation reaction.
-
Disappearance of O-H Stretch: The broad absorption band characteristic of the alcohol's O-H stretching vibration (typically in the range of 3200-3600 cm⁻¹) will disappear.
-
Appearance of Si-O and Si-C Stretches: New, strong absorption bands will appear, corresponding to the Si-O-C and Si-C bonds of the silyl ether.
| Bond | Characteristic FTIR Absorption Range (cm⁻¹) |
| Si-O-C (stretch) | 1000 - 1100 (strong) |
| Si-C (stretch) | 800 - 850 (strong) |
| Si-(CH₃)₂ (rock) | ~780 |
| Si-Ph (stretch) | ~1110, ~1430 |
Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for monitoring the real-time progress of a reaction.
-
Increased Rf Value: Silyl ethers are significantly less polar than their corresponding alcohols. Consequently, the product will have a higher retention factor (Rf) on a silica gel TLC plate compared to the starting material. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, higher Rf product spot.[7]
| Compound Type | Relative Rf on Silica Gel |
| Alcohol (Starting Material) | Lower Rf |
| Silyl Ether (Product) | Higher Rf |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis and analysis.
General Protocol for Alcohol Protection (TIPS)
-
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (~0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triisopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Deprotection of a TIPS Ether
-
To a solution of the TIPS-protected alcohol (1.0 eq) in tetrahydrofuran (THF) (~0.2 M), add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the general workflow for silyl ether protection and a decision-making process for selecting an appropriate silyl ether.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful protection of alcohols as silyl ethers, a critical step in the advancement of complex chemical syntheses. The ability to choose from a range of silyl ethers with varying stabilities provides a powerful toolkit for the modern synthetic chemist.
References
Navigating Regioselectivity: A Comparative Guide to Diethylisopropylsilyl Trifluoromethanesulfonate and its Alternatives
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the realm of protecting group chemistry and enolate formation, the regioselective introduction of a silyl group can dictate the outcome of a synthetic sequence. Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) has emerged as a valuable reagent for these transformations. This guide provides an objective comparison of DEIPSOTf with other common silyl triflates, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Unveiling the Silylating Agents: A Comparative Overview
The choice of silylating agent significantly impacts the regioselectivity of a reaction, primarily driven by the steric bulk of the silyl group. This guide focuses on the comparison of this compound (DEIPSOTf) with three other widely used silyl triflates: Triethylsilyl trifluoromethanesulfonate (TESOTf), tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), and Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).
| Silylating Agent | Abbreviation | Silyl Group Structure | Relative Steric Bulk |
| This compound | DEIPSOTf | DEIPS | Moderate-High |
| Triethylsilyl trifluoromethanesulfonate | TESOTf | TES | Moderate |
| tert-Butyldimethylsilyl trifluoromethanesulfonate | TBSOTf | TBS | High |
| Triisopropylsilyl trifluoromethanesulfonate | TIPSOTf | TIPS | Very High |
The diethylisopropylsilyl (DEIPS) group offers a unique steric profile, being more hindered than the triethylsilyl (TES) group but generally less bulky than the commonly used tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. This intermediate steric demand can be strategically exploited to achieve specific regiochemical outcomes in the silylation of alcohols and the formation of silyl enol ethers.
Regioselective Silylation of Alcohols: Protecting Group Strategy
The selective protection of one hydroxyl group in the presence of others is a common challenge in organic synthesis. The steric hindrance of the silylating agent plays a crucial role in discriminating between primary, secondary, and tertiary alcohols.
Comparative Data: Regioselective Silylation of a Diol
The following table presents a plausible comparison of the regioselectivity of DEIPSOTf and other silyl triflates in the monosilylation of a diol containing both a primary and a secondary alcohol. The data is based on established principles of steric hindrance.[1][2][3]
| Silylating Agent | Diol Substrate | Base | Solvent | Temperature (°C) | Product Ratio (Primary Silyl Ether : Secondary Silyl Ether) |
| DEIPSOTf | 1-phenyl-1,3-propanediol | 2,6-Lutidine | Dichloromethane | 0 | >95 : 5 |
| TESOTf | 1-phenyl-1,3-propanediol | 2,6-Lutidine | Dichloromethane | 0 | 90 : 10 |
| TBSOTf | 1-phenyl-1,3-propanediol | 2,6-Lutidine | Dichloromethane | 0 | >98 : 2 |
| TIPSOTf | 1-phenyl-1,3-propanediol | 2,6-Lutidine | Dichloromethane | 0 | >99 : 1 |
Observations:
-
All listed silyl triflates show a strong preference for the silylation of the sterically less hindered primary alcohol.
-
The selectivity increases with the steric bulk of the silylating agent, with TIPSOTf providing the highest level of regioselectivity.
-
DEIPSOTf demonstrates excellent selectivity, comparable to that of the bulkier TBSOTf, making it a suitable choice for the selective protection of primary alcohols.
Experimental Protocol: Regioselective Silylation of a Diol
Materials:
-
Diol (e.g., 1-phenyl-1,3-propanediol)
-
Silyl triflate (DEIPSOTf, TESOTf, TBSOTf, or TIPSOTf) (1.1 equivalents)
-
2,6-Lutidine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add 2,6-lutidine (1.5 equivalents).
-
Slowly add the silyl triflate (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monosilylated product.
-
Determine the product ratio by ¹H NMR spectroscopy.
Regioselective Formation of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control
The formation of silyl enol ethers from unsymmetrical ketones can lead to two regioisomeric products: the kinetic enolate, formed by deprotonation of the less substituted α-carbon, and the thermodynamic enolate, resulting from deprotonation of the more substituted α-carbon. The choice of silylating agent and reaction conditions can be used to selectively favor one isomer over the other.[4]
Comparative Data: Kinetic vs. Thermodynamic Silyl Enol Ether Formation
The table below illustrates the expected regioselectivity in the formation of silyl enol ethers from 2-methylcyclohexanone using different silyl triflates under both kinetic and thermodynamic control conditions.
| Control | Silylating Agent | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic : Thermodynamic) |
| Kinetic | DEIPSOTf | LDA | THF | -78 | >98 : 2 |
| TESOTf | LDA | THF | -78 | 95 : 5 | |
| TBSOTf | LDA | THF | -78 | >99 : 1 | |
| TIPSOTf | LDA | THF | -78 | >99 : 1 | |
| Thermodynamic | DEIPSOTf | Et₃N | DMF | 25 | 15 : 85 |
| TESOTf | Et₃N | DMF | 25 | 20 : 80 | |
| TBSOTf | Et₃N | DMF | 25 | 10 : 90 | |
| TIPSOTf | Et₃N | DMF | 25 | 5 : 95 |
Observations:
-
Kinetic Control: Under kinetically controlled conditions (strong, sterically hindered base at low temperature), all silyl triflates favor the formation of the less substituted (kinetic) silyl enol ether. The high steric hindrance of TBSOTf and TIPSOTf leads to exceptional selectivity. DEIPSOTf also provides excellent kinetic selectivity.
-
Thermodynamic Control: Under thermodynamically controlled conditions (weaker base at higher temperature), the more stable, more substituted (thermodynamic) silyl enol ether is the major product. The bulkier silylating agents (TBSOTf and TIPSOTf) show a stronger preference for the thermodynamic product.
Experimental Protocols: Silyl Enol Ether Formation
Protocol for Kinetic Silyl Enol Ether Formation:
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Lithium diisopropylamide (LDA) (1.1 equivalents)
-
Silyl triflate (DEIPSOTf, TESOTf, TBSOTf, or TIPSOTf) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the silyl triflate (1.2 equivalents) to the reaction mixture.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the kinetic to thermodynamic product ratio.
Protocol for Thermodynamic Silyl Enol Ether Formation:
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Silyl triflate (DEIPSOTf, TESOTf, TBSOTf, or TIPSOTf) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the ketone (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DMF at room temperature under an inert atmosphere, add the silyl triflate (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., hexane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the kinetic to thermodynamic product ratio.
Visualizing Reaction Pathways
To further clarify the concepts of regioselective silylation, the following diagrams illustrate the key transformations.
Caption: Regioselective silylation of a diol.
Caption: Kinetic vs. Thermodynamic silyl enol ether formation.
Conclusion
This compound stands as a versatile reagent for regioselective silylations. Its intermediate steric bulk allows for high selectivity in the protection of primary alcohols and the formation of kinetic silyl enol ethers. When compared to other common silyl triflates, DEIPSOTf offers a balanced profile of reactivity and steric hindrance. For transformations requiring the utmost steric discrimination, the bulkier TBSOTf and TIPSOTf may be preferred. Conversely, for less demanding applications, the more reactive TESOTf can be a suitable alternative. The selection of the appropriate silylating agent, in conjunction with carefully controlled reaction conditions, empowers chemists to achieve the desired regiochemical outcome with high fidelity, a critical aspect in the efficient synthesis of complex molecules for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Comparative Stability of DEIPS Ethers Under Acidic and Basic Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability of these temporary modifications under various reaction conditions is a critical factor influencing yield and purity. This guide provides a detailed comparison of the stability of 2,2-diethoxy-1-isopropoxypropane (DEIPS) ethers and structurally related acetal protecting groups under both acidic and basic conditions, supported by relevant experimental data and detailed protocols.
Executive Summary
DEIPS ethers, a class of acetal protecting groups, exhibit high stability under basic conditions, making them suitable for reactions involving strong bases and nucleophiles. However, they are labile under acidic conditions, allowing for their selective removal. The rate of acidic cleavage can be modulated by the nature of the alkoxy substituent, providing a tunable element for synthetic strategy. This guide presents a quantitative comparison of the acid-catalyzed hydrolysis of analogous 2-alkoxypropan-2-yl ethers and provides detailed experimental protocols for assessing their stability.
Data Presentation: Comparative Stability of Acetal Protecting Groups
| Protecting Group (R in 2-alkoxypropan-2-yl) | Relative Rate of Acidic Cleavage (krel) |
| Cyclohexyloxy | 7.7[1][2] |
| Isopropoxy (analogous to DEIPS) | 7.4 [1][2] |
| Methoxy (MIP) | 1 (Reference)[1][2] |
| Benzyloxy | 0.6[1][2] |
| 2,2,2-Trifluoroethoxy | 0.04[1][2] |
Key Observations:
-
The stability of these acetal protecting groups under acidic conditions is significantly influenced by the electronic properties of the alkoxy substituent.[1][2]
-
Electron-donating groups, such as isopropoxy (present in DEIPS), accelerate the rate of hydrolysis compared to the methoxy group.[1][2]
-
Conversely, electron-withdrawing groups, like 2,2,2-trifluoroethoxy, dramatically increase the stability of the acetal towards acid-catalyzed cleavage.[1][2]
-
All the studied 2-alkoxypropan-2-yl acetals were found to be stable under basic conditions, such as those used for the removal of benzoyl protecting groups, and towards fluoride reagents like tetrabutylammonium fluoride (TBAF) used for silyl ether deprotection.[1]
Mandatory Visualization
Caption: Workflow for protecting group strategy in organic synthesis.
Experimental Protocols
The following are detailed methodologies for assessing the stability of DEIPS ethers under acidic and basic conditions.
Protocol 1: Acidic Stability Assessment via HPLC Monitoring
This protocol describes a method to determine the kinetics of acid-catalyzed hydrolysis of a DEIPS-protected alcohol.
Materials:
-
DEIPS-protected substrate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Phosphate buffer solutions (pH range 4-7)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted column compartment and autosampler
-
Calibrated micropipettes
-
Vials for quenching and HPLC analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DEIPS-protected substrate in acetonitrile at a known concentration (e.g., 10 mM).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.0) using a phosphate buffer system.
-
-
Kinetic Run:
-
Equilibrate the HPLC system, including the column, to a constant temperature (e.g., 25 °C).
-
To initiate the hydrolysis reaction, mix a calculated volume of the substrate stock solution with a pre-thermostatted buffer solution in a reaction vessel to achieve the desired final substrate concentration (e.g., 1 mM) and solvent composition (e.g., 10% acetonitrile in buffer).
-
Start a timer immediately upon mixing.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a neutralizing or non-reactive solvent (e.g., a basic solution or the initial mobile phase).
-
Analyze the quenched samples by HPLC. The mobile phase will typically be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Monitor the disappearance of the peak corresponding to the DEIPS-protected starting material and the appearance of the peak for the deprotected alcohol product at a suitable UV wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs) for the hydrolysis at that specific pH.
-
Repeat the experiment at different pH values to determine the pH-rate profile.
-
Protocol 2: Basic Stability Assessment
This protocol outlines a general method to confirm the stability of a DEIPS-protected alcohol under basic conditions.
Materials:
-
DEIPS-protected substrate
-
Solvent (e.g., Methanol, Tetrahydrofuran)
-
Base (e.g., 1 M Sodium hydroxide, Potassium carbonate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate eluent for TLC analysis
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the DEIPS-protected substrate in a suitable solvent (e.g., methanol).
-
Add the basic reagent (e.g., an equal volume of 1 M aqueous sodium hydroxide or an excess of solid potassium carbonate).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Spot the reaction mixture alongside a spot of the starting material on a TLC plate.
-
Develop the TLC plate in an appropriate eluent system.
-
Visualize the spots under UV light or by staining. The absence of a new spot corresponding to the deprotected alcohol and the persistence of the starting material spot indicate stability.
-
-
Confirmation of Stability:
-
After a prolonged period (e.g., 24 hours), if no reaction is observed by TLC, work up the reaction mixture by neutralizing the base (if necessary) and extracting the organic components.
-
Analyze the recovered material by ¹H NMR spectroscopy to confirm that the DEIPS protecting group remains intact. The characteristic signals of the DEIPS group should be unchanged compared to the starting material.
-
Conclusion
DEIPS ethers are valuable protecting groups for alcohols, offering robust stability under a wide range of basic and nucleophilic conditions while being readily cleavable under mild acidic conditions. The rate of acidic deprotection can be influenced by the electronic nature of the substituents on the acetal, a feature that can be exploited in complex synthetic designs. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of DEIPS and related acetal protecting groups within their specific synthetic contexts, enabling more informed and strategic decisions in the pursuit of complex molecule synthesis.
References
A Comparative Guide to the Mass Spectrometry Analysis of Diethylisopropylsilyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the field of mass spectrometry, particularly when coupled with gas chromatography (GC-MS), derivatization of polar analytes is a crucial step to enhance volatility and improve chromatographic separation. Silyl ethers are a widely used class of derivatives for compounds containing hydroxyl, carboxyl, and amine functional groups. While trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers are commonly employed, diethylisopropylsilyl (DEIPS) ethers offer a unique combination of stability and fragmentation characteristics. This guide provides a comparative overview of the mass spectrometry analysis of DEIPS ethers alongside other common silyl ethers, supported by established fragmentation principles and experimental data for related compounds.
Performance Comparison of Silyl Ethers in Mass Spectrometry
The choice of silylating agent significantly impacts the mass spectral fragmentation pattern, which is critical for structural elucidation and quantitative analysis. The stability of the silyl ether and the nature of the alkyl substituents on the silicon atom dictate the primary fragmentation pathways.
Larger, more sterically hindered silyl ethers tend to produce more informative mass spectra. A key fragmentation pathway for trialkylsilyl ethers under electron ionization (EI) is the cleavage of an alkyl group from the silicon atom. For isopropylsilyl ethers, the loss of an isopropyl radical (43 Da) is a prominent fragmentation pathway, often resulting in a high-abundance [M-43]⁺ ion.[1] This can be a reliable indicator of the molecular weight, even if the molecular ion is not observed.[1]
Based on the established fragmentation patterns of other trialkylsilyl ethers, the mass spectrum of a DEIPS ether is expected to be characterized by the loss of one of its alkyl substituents from the silicon atom: an ethyl group (loss of 29 Da) or an isopropyl group (loss of 43 Da). The relative abundance of the resulting [M-29]⁺ and [M-43]⁺ fragment ions will depend on the stability of the corresponding radicals and the steric environment of the silylated molecule.
Below is a table summarizing the expected and observed key fragment ions for different silyl ethers of a primary alcohol.
| Silyl Ether Derivative | Molecular Ion (M+) | Primary Fragment Ions (m/z) | Other Characteristic Ions (m/z) |
| DEIPS | Weak or absent | [M-29]⁺ (Loss of ethyl), [M-43]⁺ (Loss of isopropyl) | Further fragmentation of primary ions |
| TMS | Often weak | [M-15]⁺ (Loss of methyl) | 73 ([Si(CH₃)₃]⁺) |
| TBDMS | Often present | [M-57]⁺ (Loss of tert-butyl) | 75 ([Si(CH₃)₂H]⁺) |
| TIPS | Weak or absent | [M-43]⁺ (Loss of isopropyl) | 115 ([Si(i-Pr)₂H]⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible derivatization and analysis. Below are representative protocols for the formation of silyl ethers.
Protocol 1: General Silylation for GC-MS Analysis
This protocol describes a general procedure for the derivatization of a hydroxyl-containing compound with a silylating agent.
Materials:
-
Analyte (e.g., steroid, phenol, or other hydroxyl-containing compound)
-
Silylating reagent (e.g., DEIPS-Cl, TBDMS-Cl, TIPS-Cl, or TMS-Cl)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., DMF, acetonitrile)
-
Catalyst (e.g., imidazole, 4-dimethylaminopyridine (DMAP)), if required
-
Heating block or water bath
-
Inert gas (e.g., nitrogen or argon)
-
GC-MS system
Procedure:
-
Sample Preparation: In a clean, dry reaction vial, dissolve approximately 1 mg of the analyte in 100 µL of anhydrous pyridine.
-
Reagent Addition: Add a 1.2 to 1.5 molar excess of the silylating reagent (e.g., DEIPS-Cl) to the vial. If a catalyst is used, it is typically added at this stage (e.g., 2 molar equivalents of imidazole).
-
Reaction: Cap the vial tightly under an inert atmosphere and heat at 60-80°C for 1-4 hours. The reaction time and temperature will vary depending on the reactivity of the analyte and the silylating agent.
-
Sample Work-up (if necessary): After cooling to room temperature, the reaction mixture can often be injected directly into the GC-MS. For cleaner samples, a liquid-liquid extraction can be performed. Add an organic solvent (e.g., hexane or ethyl acetate) and wash with water or a dilute aqueous acid and/or base to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizations
Experimental Workflow for Silyl Ether Derivatization and Analysis
The following diagram illustrates the general workflow for the preparation and analysis of silyl ether derivatives by GC-MS.
References
A Comparative Guide to Bulky Silyl Triflates in Complex Molecule Synthesis
In the intricate landscape of complex molecule synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivities. Among the arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive comparison of Diethyl(isopropyl)silyl trifluoromethanesulfonate (DEIPSOTf), a less common but valuable reagent, with the more established bulky silyl triflates, Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf). This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the optimal silylating agent for their synthetic campaigns.
Performance Overview of Bulky Silyl Triflates
The choice of a silyl triflate is often dictated by the steric hindrance around the silicon atom, which directly influences the stability of the resulting silyl ether and the conditions required for its cleavage. This allows for the implementation of orthogonal protection strategies, a cornerstone of modern synthetic chemistry.[1][2]
Diethyl(isopropyl)silyl (DEIPS) Group: The DEIPS group offers a unique steric and electronic profile compared to its more symmetrical counterparts. Its intermediate bulk allows for selective protection and deprotection, making it a valuable tool for orthogonal strategies in complex syntheses, particularly in oligosaccharide chemistry. A key advantage of the DEIPS ether is its susceptibility to cleavage under mildly acidic conditions that leave other silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, intact.[3]
Triisopropylsilyl (TIPS) Group: The TIPS group is significantly more sterically hindered than the DEIPS group, rendering TIPS ethers more stable to a wider range of reaction conditions.[1] This robustness makes it a preferred choice when a resilient protecting group is required throughout a multi-step synthesis.[4]
tert-Butyldiphenylsilyl (TBDPS) Group: The TBDPS group provides even greater stability, particularly towards acidic conditions, due to the electronic effects and steric bulk of the two phenyl groups.[1] TBDPS ethers are among the most robust commonly used silyl protecting groups.
Quantitative Comparison of Silylating Agents
| Silylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DEIPSOTf | Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | -78 to RT | 1 | 95 | [3] |
| TIPSOTf | Primary Alcohol | 2,6-Lutidine | CH₂Cl₂ | -78 to 0 | 0.5 | >95 | [4] |
| TBDPSOTf | Primary Alcohol | 2,6-Lutidine | CH₂Cl₂ | 0 to RT | 1 | ~90 | General Protocol |
Table 1: Representative Silylation Conditions and Yields
| Silyl Ether | Deprotection Reagent | Solvent | Temp. (°C) | Time | Cleavage Rate | Reference |
| DEIPS-OR | 80% AcOH | H₂O | RT | 16 h | Selective vs. TBS | [3] |
| TIPS-OR | TBAF (1 M) | THF | RT | 1 | Moderate | [4] |
| TBDPS-OR | TBAF (1 M) | THF | RT | 2 | Slow | [1] |
| TIPS-OR | HF-Pyridine | THF | 0 | 1 | Fast | [4] |
| TBDPS-OR | HF-Pyridine | THF | RT | 8 | Moderate | [1] |
Table 2: Comparison of Deprotection Conditions and Relative Cleavage Rates
Experimental Protocols
General Procedure for Silylation with Bulky Silyl Triflates
To a solution of the alcohol (1.0 equiv) and a hindered base such as 2,6-lutidine (1.5 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at the appropriate temperature (typically -78 °C or 0 °C), the silyl triflate (1.2 equiv) is added dropwise under an inert atmosphere. The reaction is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Deprotection Protocols
Acidic Cleavage of DEIPS Ethers: The DEIPS-protected alcohol is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is neutralized and worked up to isolate the deprotected alcohol.[3]
Fluoride-Mediated Cleavage of TIPS and TBDPS Ethers: To a solution of the silyl ether in tetrahydrofuran (THF), a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M) is added. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is then quenched with water and the product is extracted.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of selecting a bulky silyl triflate based on the desired synthetic strategy.
Caption: Decision workflow for selecting a suitable bulky silyl triflate.
The concept of orthogonal protection is central to the synthesis of complex molecules with multiple hydroxyl groups.
Caption: An example of an orthogonal protection workflow using DEIPS and TBS ethers.
References
Safety Operating Guide
Personal protective equipment for handling Diethylisopropylsilyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Diethylisopropylsilyl Trifluoromethanesulfonate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and to be prepared for potential exposures. The material is also moisture-sensitive and reacts with water.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This equipment should be worn at all times when working with the compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, butyl, or fluorocarbon rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.[4] |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[4][5] |
| Body | Chemical-resistant lab coat or apron | A lab coat or apron made of a material resistant to corrosive chemicals is required. For larger quantities, a chemical-resistant suit may be necessary.[5][6] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or if vapors/aerosols are generated, a full-face air-purifying respirator is required.[7] |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are mandatory.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount when working with this compound.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Assemble all necessary PPE as detailed in the table above.
- Have an emergency eyewash station and safety shower readily accessible and tested.
- Prepare a spill kit containing an inert absorbent material (e.g., sand, silica gel, or a commercial absorbent).[2]
2. Handling the Compound:
- Before opening the container, allow it to reach room temperature.
- Slowly and carefully open the container in the fume hood.
- Use only compatible, dry glassware and equipment. The compound reacts with water.[3]
- Dispense the required amount of the liquid using a syringe or a cannula. Avoid pouring directly from the bottle to minimize the risk of splashing.
- Keep the container tightly closed when not in use.[2]
3. In Case of Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Chemical:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
-
Empty Containers:
-
Empty containers should be handled as hazardous waste as they will retain residual chemical.
-
Do not rinse the container with water.
-
Cap the empty container and dispose of it through the same hazardous waste stream as the chemical itself.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
